molecular formula C16H19N3O3 B1672321 Febrifugine CAS No. 24159-07-7

Febrifugine

Numéro de catalogue: B1672321
Numéro CAS: 24159-07-7
Poids moléculaire: 301.34 g/mol
Clé InChI: FWVHWDSCPKXMDB-LSDHHAIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Febrifugine is a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga Lour. (Chang Shan), a plant used in traditional medicine for over 2,000 years for treating fevers and malaria . This natural product exhibits exceptionally high potency against Plasmodium parasites, with studies showing it to be significantly more active than quinine or chloroquine against certain malaria strains . Its primary mechanism of action is attributed to the impairment of hemozoin formation, a process crucial for parasite maturation at the trophozoite stage . Despite its potent anti-malarial efficacy, the development of this compound as a clinical drug has been hindered by side effects, including gastrointestinal irritation and liver toxicity . Consequently, this compound serves as a valuable lead compound in medicinal chemistry for designing novel analogues, most notably Halofuginone, which is used as a coccidiostat in veterinary medicine and is under investigation for other therapeutic areas . Research into this compound and its derivatives remains a vibrant field focused on improving the therapeutic index while maintaining potent antiparasitic activity . This compound is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

24159-07-7

Formule moléculaire

C16H19N3O3

Poids moléculaire

301.34 g/mol

Nom IUPAC

3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1

Clé InChI

FWVHWDSCPKXMDB-LSDHHAIUSA-N

SMILES isomérique

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

SMILES canonique

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

febrifugine
isofebrifugine

Origine du produit

United States

Foundational & Exploratory

Unraveling the Potent Antimalarial Action of Febrifugine on Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

For centuries, the roots of the blue evergreen hydrangea, Dichroa febrifuga, have been utilized in traditional Chinese medicine to treat malaria-like fevers.[1][2] The active principle behind this potent therapeutic effect is the quinazoline alkaloid, febrifugine.[2][3] Despite its remarkable antimalarial activity, the clinical utility of this compound has been hampered by significant side effects, including liver toxicity.[1][4][5] This has spurred extensive research into its mechanism of action to guide the development of safer, more effective analogs. This in-depth technical guide elucidates the core mechanism by which this compound and its derivatives exert their parasiticidal effects on Plasmodium falciparum, the deadliest species of human malaria parasite.

The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)

The primary molecular target of this compound and its synthetic analog, halofuginone, within Plasmodium falciparum is the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[6][7] Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis.[8] The Plasmodium genome encodes two distinct prolyl-tRNA synthetases: one localized to the cytoplasm (PfcPRS) and another in the apicoplast.[9] this compound and its derivatives specifically inhibit the cytoplasmic enzyme.[10]

The inhibition of PfcPRS by these compounds is highly potent. For instance, halofuginone has been shown to inhibit the aminoacylation activity of PfProRS with an IC50 of 11 nM.[1][11] This targeted inhibition disrupts the normal process of protein translation within the parasite, leading to its demise.

Mechanism of Action: Induction of the Amino Acid Starvation Response

The binding of this compound or halofuginone to PfcPRS competitively inhibits the binding of proline to the enzyme's active site.[11] This leads to an accumulation of uncharged prolyl-tRNA within the parasite. The increased level of uncharged tRNA mimics a state of proline starvation, which in turn activates the amino acid response (AAR) pathway.[6][10]

In eukaryotic cells, the AAR pathway is a crucial stress response mechanism. A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α).[6] This phosphorylation leads to a global downregulation of protein synthesis while simultaneously upregulating the translation of specific stress-responsive genes. The sustained activation of this starvation response by this compound and its analogs is ultimately detrimental to the parasite, leading to growth arrest and cell death.

Dual-Stage Antimalarial Activity

A significant advantage of this compound and its derivatives is their activity against multiple stages of the Plasmodium life cycle. These compounds are effective against the asexual blood stages, which are responsible for the clinical symptoms of malaria, as well as the asymptomatic liver stage.[6][7][10] This dual-stage activity is highly desirable for an antimalarial drug, as it could potentially be used for both treatment and prophylaxis. Halofuginone, for example, acts with equal speed on all three asexual blood stages: rings, trophozoites, and schizonts.[10]

Data Presentation: In Vitro Efficacy of this compound Analogs

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound and several of its analogs against different strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (ng/mL)Reference
WR222048W2 (chloroquine-resistant)< 5[2]
D6 (chloroquine-sensitive)< 5[2]
WR139672W2< 5[2]
D6< 5[2]
WR092103W2< 5[2]
D6< 5[2]
WR221232W210-30[2]
D610-30[2]
WR140085W210-30[2]
D610-30[2]
WR090212W210-30[2]
D610-30[2]
WR146115W210-30[2]
D610-30[2]
WR059421W210-30[2]
D610-30[2]
WR088442W2~200[2]
D6~200[2]

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I Method)

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

1. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 or D6, and chloroquine-resistant W2 or Dd2) are maintained in continuous culture in human erythrocytes.[12]

  • The culture medium is typically RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and either human serum or Albumax I.[12]

2. Drug Plate Preparation:

  • Serial dilutions of the test compounds are prepared in a low hypoxanthine medium.[12]

  • 100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. Control wells contain medium without any drug.[12]

3. Parasite Inoculation and Incubation:

  • Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5% in a 2% hematocrit suspension.

  • 100 µL of the parasite suspension is added to each well of the pre-dosed plate.

  • The plates are incubated for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).[6]

4. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • A lysis buffer containing SYBR Green I dye is added to each well.[13] SYBR Green I intercalates with parasitic DNA.

  • The plates are incubated in the dark at room temperature for 1 hour.[13]

5. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The fluorescence values are proportional to the amount of parasitic DNA, indicating parasite growth.

  • The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

PfProRS Aminoacylation Assay

This assay measures the enzymatic activity of PfProRS and its inhibition by test compounds.

1. Recombinant Enzyme and Substrates:

  • Recombinant P. falciparum prolyl-tRNA synthetase (PfProRS) is expressed and purified.

  • Substrates include ³H-labeled proline, ATP, and bulk tRNA purified from Saccharomyces cerevisiae.[1][11]

2. Reaction Mixture:

  • The reaction is typically carried out in a buffer containing HEPES, MgCl₂, KCl, and DTT.

  • The reaction mixture includes the recombinant PfProRS, ³H-proline, ATP, and yeast tRNA.[1]

3. Inhibition Assay:

  • To test for inhibition, varying concentrations of the test compound (e.g., halofuginone) are pre-incubated with the enzyme before initiating the reaction by adding the substrates.[11]

4. Reaction and Quenching:

  • The reaction is incubated at 37°C for a specific time.

  • The reaction is quenched by spotting the mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).

5. Measurement of Activity:

  • The unincorporated ³H-proline is washed away.

  • The radioactivity retained on the filter paper, corresponding to the amount of ³H-proline attached to the tRNA, is measured using a scintillation counter.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.

Visualizations

Signaling Pathway of this compound's Action

Febrifugine_Mechanism This compound This compound / Halofuginone PfcPRS P. falciparum Prolyl-tRNA Synthetase (PfcPRS) This compound->PfcPRS Inhibits Proline_tRNA Proline-tRNAPro PfcPRS->Proline_tRNA Blocks charging Uncharged_tRNA Uncharged tRNAPro AAR Amino Acid Starvation Response (AAR) Activated Uncharged_tRNA->AAR Accumulation leads to Protein_Synthesis Protein Synthesis Inhibition AAR->Protein_Synthesis Induces Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Caption: Mechanism of action of this compound in P. falciparum.

Experimental Workflow for In Vitro Drug Susceptibility Testing

Drug_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. P. falciparum Culture (Synchronized Rings) Inoculation 3. Inoculate Plates with Parasite Culture Culture->Inoculation Drug_Plates 2. Prepare Drug Dilution Plates (96-well) Drug_Plates->Inoculation Incubation 4. Incubate for 72 hours at 37°C Inoculation->Incubation Lysis_Staining 5. Freeze-Thaw Lysis & Add SYBR Green I Incubation->Lysis_Staining Fluorescence 6. Read Fluorescence Lysis_Staining->Fluorescence IC50 7. Calculate IC50 Values Fluorescence->IC50

Caption: Workflow for the SYBR Green I-based in vitro drug susceptibility assay.

Logical Relationship of this compound Resistance

Resistance_Mechanism This compound This compound Analog PfcPRS_WT Wild-Type PfcPRS This compound->PfcPRS_WT Binds effectively PfcPRS_Mutant Mutated PfcPRS This compound->PfcPRS_Mutant Binds poorly Drug_Efficacy Effective Inhibition of Protein Synthesis PfcPRS_WT->Drug_Efficacy Leads to Binding_Affinity Reduced Binding Affinity PfcPRS_Mutant->Binding_Affinity Drug_Resistance Drug Resistance Binding_Affinity->Drug_Resistance

Caption: The logical basis of this compound resistance in P. falciparum.

Conclusion and Future Directions

This compound and its derivatives represent a potent class of antimalarial compounds with a well-defined mechanism of action targeting a crucial parasitic enzyme, PfcPRS. Their dual-stage activity makes them particularly attractive candidates for further development. However, the challenge of host toxicity due to the inhibition of the human ortholog of ProRS remains a significant hurdle.[1][11]

Future research efforts should focus on the rational design of novel this compound analogs that exhibit high selectivity for the parasite enzyme over its human counterpart. The elucidation of the crystal structure of PfcPRS in complex with these inhibitors provides a solid foundation for structure-based drug design.[1] By leveraging this structural information, it may be possible to develop new antimalarial agents that retain the potent parasiticidal activity of this compound while minimizing off-target effects, ultimately leading to safer and more effective treatments for malaria.

References

The Historical Use of Dichroa febrifuga in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichroa febrifuga Lour., commonly known as Chang Shan (常山), has a rich and well-documented history in traditional medicine, particularly in Traditional Chinese Medicine (TCM), where it is recognized as one of the 50 fundamental herbs.[1][2][3] For centuries, it has been the go-to herbal remedy for treating fevers and, most notably, malaria. This technical guide provides an in-depth analysis of the historical and traditional applications of Dichroa febrifuga, its active compounds, and the modern scientific understanding of its mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its ethnopharmacological relevance and potential for modern therapeutic development.

Traditional and Historical Context

The use of Dichroa febrifuga is deeply rooted in Traditional Chinese Medicine, with historical records of its application dating back centuries.[4] The dried root of the plant is the primary part used medicinally and is officially listed in the Chinese Pharmacopoeia.[5][6]

Traditional Chinese Medicine (TCM) Properties

In TCM, Chang Shan is characterized by the following properties:

  • Taste: Bitter, Pungent[7]

  • Nature: Cold[7]

  • Organ Affinity: Heart, Liver, and Lung[7][8]

  • Main Actions: Stops malaria, Clears Damp-Phlegm from the chest[7]

Primary Traditional Uses

The primary traditional application of Dichroa febrifuga has been for the treatment of intermittent fevers, a hallmark symptom of malaria.[4][7] It was also employed as an expectorant to clear phlegm and as an emetic.[9]

Traditional Preparations and Formulations

Traditionally, the dried root of Dichroa febrifuga is prepared as a decoction by boiling it in water.[8] To mitigate its significant side effects, primarily nausea and vomiting, it was rarely used alone.[9] Traditional formulations often included other herbs such as:

  • Glycyrrhiza glabra (Licorice): To harmonize the formula and reduce toxicity.[2]

  • Ziziphus jujuba (Jujube): To protect the stomach and moderate the harshness of other ingredients.[2]

  • Zingiber officinale (Ginger): To warm the stomach and counteract the cold nature of Chang Shan, further reducing nausea.[2]

A notable classical formula containing Dichroa febrifuga is Jie Nue Qi Bao Yin , which is used to regulate cold and heat, harmonize the stomach, and direct rebellious Qi downward to treat malaria.[10]

Active Compounds and Pharmacology

Modern phytochemical research has identified the primary active constituents of Dichroa febrifuga as the quinazoline alkaloids febrifugine and isothis compound.[2] These compounds are responsible for the plant's potent antimalarial effects.[2]

Quantitative Data from Traditional Use and Modern Research

The following tables summarize the available quantitative data regarding the traditional use and preclinical/clinical research on Dichroa febrifuga and its derivatives.

ParameterValueSource
Traditional Dosage (TCM) 5-9 g of dried root[7][11]
Toxic Dose (TCM) 10 g of dried roots[11]
This compound Dihydrochloride (Human Trial for P. vivax) 1.25 mg every 6 hours (discontinued due to vomiting)[12]
This compound Dihydrochloride (Human Trial for P. vivax) 0.625 mg every 6 hours for 14 days[12]
Study TypeModelCompoundEfficacy/ActivitySource
In vitro Antimalarial Activity P. lophurae (duck model)This compound100 times more active than quinine[9]
In vitro Antimalarial Activity P. cynomolgi (rhesus monkey)This compound50 times more active than quinine[9]
Inhibition of Th17 Differentiation Murine T cellsHalofuginoneIC50 of 3.6 ± 0.4 nM[13]
Antioxidant Activity DPPH radical scavenging assayWatery extract of rootsIC50 = 27.18 μg/mL[14]
Antioxidant Activity DPPH radical scavenging assayEthanol extract of rootsIC50 = 48.26 μg/mL[14]
ParameterRouteDoset1/2AUC(0-t)CLBioavailabilitySource
This compound Intravenous2 mg/kg3.2 ± 1.6 h1607.5 ± 334.1 ng·h/mL1.2 ± 0.2 L/(kg·h)-[15]
This compound Oral6 mg/kg2.6 ± 0.5 h2208.6 ± 253.1 ng·h/mL2.6 ± 0.3 L/(kg·h)45.8%[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Dichroa febrifuga and its active compounds.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the dried roots of Dichroa febrifuga.

Methodology:

  • Grinding: 5 kg of dried roots of D. febrifuga are ground into a coarse powder.

  • Maceration: The ground material is macerated in 14 liters of methanol at room temperature for one week.

  • Filtration and Evaporation: The mixture is filtered, and the solvent is evaporated to yield a crude methanol extract.

  • Acid-Base Extraction: The crude extract (approximately 153 g) is suspended in 130 ml of 0.1 M HCl.[16]

Further purification steps, such as liquid-liquid extraction and chromatography, are typically employed to isolate pure this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema

Objective: To evaluate the anti-inflammatory properties of compounds isolated from Dichroa febrifuga.

Methodology:

  • Animal Model: Male Swiss albino mice are used.

  • Groups:

    • Negative Control: Saline (0.9% w/v NaCl)

    • Positive Control: Diclofenac (10 mg/kg)

    • Test Groups: Isolated compounds (e.g., isoarborinol) at various doses (12.5, 25, and 50 mg/kg)

  • Administration: The test compounds, positive control, and negative control are administered intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 40 μL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each mouse.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: The percentage of edema inhibition is calculated for each group relative to the negative control group.[17]

In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity of Dichroa febrifuga extracts.

Methodology:

  • Animal Model: Albino rats are used.

  • Groups: Animals are divided into multiple groups, with each group receiving a different concentration of the extract.

  • Administration: Watery and ethanol extracts of D. febrifuga are administered orally via a stomach tube at fixed dose levels (e.g., 175, 550, 1750, and 5000 mg/kg body weight).

  • Observation: The animals are observed for any signs of toxicity and mortality over a specified period.

  • Results: The study found that both watery and ethanol extracts did not show acute toxic effects up to a dose of 5000 mg/kg body weight in albino mice.[14]

Signaling Pathways and Mechanisms of Action

Modern research has elucidated the molecular mechanisms underlying the therapeutic and toxic effects of Dichroa febrifuga's active compounds, particularly halofuginone, a derivative of this compound.

Inhibition of Th17 Cell Differentiation via the Amino Acid Starvation Response (AAR) Pathway

Halofuginone has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells.[4][13] This is a key mechanism for its potential in treating autoimmune diseases.

G cluster_AAR AAR Pathway Activation Halofuginone Halofuginone Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Halofuginone->Prolyl_tRNA_Synthetase Inhibits Uncharged_tRNA_Pro Uncharged tRNA(Pro) Accumulation GCN2 GCN2 Kinase Activation Uncharged_tRNA_Pro->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 AAR Amino Acid Starvation Response (AAR) ATF4->AAR Th17_Differentiation Th17 Cell Differentiation AAR->Th17_Differentiation Inhibits Autoimmune_Inflammation Autoimmune Inflammation Th17_Differentiation->Autoimmune_Inflammation G TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 Phosphorylation TGF_beta_Receptor->Smad2_3 Halofuginone Halofuginone Smad4 Smad4 Complex Formation Smad2_3->Smad4 Smad7 Smad7 (Inhibitory) Nuclear_Translocation Nuclear Translocation Smad4->Nuclear_Translocation Gene_Transcription Fibrosis-related Gene Transcription Nuclear_Translocation->Gene_Transcription Fibrosis Fibrosis Gene_Transcription->Fibrosis Halofuginone->Smad2_3 Inhibits Halofuginone->Smad7 Induces Smad7->Smad2_3 Inhibits

References

A Technical Guide to the Structural and Functional Distinctions Between Febrifugine and Isofebrifugine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of febrifugine and its diastereomer, isothis compound, two quinazolinone alkaloids with potent antimalarial properties. Originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), these compounds have been the subject of extensive research due to their high efficacy against Plasmodium falciparum. This document details their core structural differences, comparative physicochemical and biological data, mechanism of action, and relevant experimental protocols.

Core Structural Differences: A Matter of Stereochemistry

This compound and isothis compound share the same molecular formula (C₁₆H₁₉N₃O₃) and connectivity, establishing them as stereoisomers. The critical distinction lies in their three-dimensional arrangement, specifically at the two stereocenters on the piperidine ring. They are diastereomers, not enantiomers.

The absolute configurations were definitively established through total asymmetric synthesis as:

  • This compound: (2'R, 3'S)

  • Isothis compound: (2'S, 3'S)

The sole structural variance is the configuration at the C-2' position, where the bond to the acetonyl linker is oriented differently relative to the hydroxyl group at C-3'. This subtle change in stereochemistry influences their biological activity and physical properties.

G cluster_isomers Stereoisomers This compound This compound Quinazolinone Core Quinazolinone Core This compound->Quinazolinone Core contains Piperidine Ring Piperidine Ring This compound->Piperidine Ring contains Isothis compound Isothis compound Isothis compound->Quinazolinone Core contains Isothis compound->Piperidine Ring contains Alkaloids Alkaloids Alkaloids->this compound example Alkaloids->Isothis compound example Stereocenters Stereocenters Piperidine Ring->Stereocenters has 2 Stereocenters->this compound (2'R, 3'S) config. Stereocenters->Isothis compound (2'S, 3'S) config.

Caption: Logical relationship of this compound and isothis compound.

Comparative Data Presentation

The following tables summarize the known quantitative data for this compound and isothis compound. While both are known to be highly active, a lack of studies performing direct side-by-side comparisons under identical conditions limits a definitive quantitative comparison of their biological potency.

Table 1: Physicochemical Properties
PropertyThis compoundIsothis compoundReference(s)
Molecular FormulaC₁₆H₁₉N₃O₃C₁₆H₁₉N₃O₃[1]
Molecular Weight301.34 g/mol 301.34 g/mol [1]
AppearanceCrystalline solidData not available
Melting Point139-140 °CData not available
SolubilitySoluble in DMSOSoluble in DMSO[2]
Storage Temperature2-8 °C-20 °C (recommended)[2]
Table 2: Biological Activity Data

Both this compound and isothis compound are cited as having "powerful antimalarial activity" against Plasmodium falciparum.[3] However, specific comparative data is sparse in the literature. The activity of the natural products is significantly higher than their respective antipodes.[1]

ParameterThis compoundIsothis compoundReference(s)
Antimalarial Activity
IC₅₀ vs. P. falciparum (3D7 strain)4.0 nMPotent activity reported, specific IC₅₀ varies[4]
Cytotoxicity
IC₅₀ vs. Macrophage Cell Line (J774)~100-fold less sensitive than parasiteData not available[5]
IC₅₀ vs. Neuronal Cell Line (NG108)>1000-fold less sensitive than parasiteData not available[5]

Mechanism of Action: Targeting Protein Synthesis

The antimalarial action of this compound and its analogues stems from their ability to inhibit protein synthesis within the parasite. The specific molecular target is the cytoplasmic prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for charging tRNA with the amino acid proline.

By competitively inhibiting ProRS, this compound mimics a state of proline starvation.[6] This triggers the Amino Acid Starvation Response (AAR) , a cellular stress pathway. Activation of the AAR leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which globally reduces protein synthesis while selectively upregulating stress-response genes, ultimately arresting parasite growth and replication.[7][8]

G This compound This compound / Isothis compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS inhibits tRNA_uncharged Accumulation of Uncharged tRNA(Pro) ProRS->tRNA_uncharged leads to AAR Amino Acid Starvation Response (AAR) Activated tRNA_uncharged->AAR eIF2a eIF2α Phosphorylation AAR->eIF2a Translation Global Protein Synthesis Inhibition eIF2a->Translation Growth Parasite Growth Arrest Translation->Growth

Caption: Signaling pathway for this compound's mechanism of action.

Experimental Protocols

Isolation from Dichroa febrifuga

A common method for isolating this compound and isothis compound from natural sources involves solvent extraction followed by chromatographic separation.

Methodology:

  • Extraction: Ground, dried roots of D. febrifuga are macerated in methanol at room temperature for several days.

  • Solvent Evaporation: The methanol filtrate is evaporated under vacuum to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a dilute acid (e.g., 0.1 M HCl) and then partitioned with an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds.

  • Chromatography: The aqueous layer containing the alkaloids is basified and re-extracted. The resulting alkaloid fraction is subjected to preparative countercurrent chromatography.

  • Separation: A biphasic solvent system, typically composed of chloroform:methanol:water (e.g., 2:1:1 v/v), is used to separate this compound and isothis compound based on their differential partitioning.[2]

  • Purity Analysis: The purity of the isolated fractions is confirmed using HPLC and spectroscopic methods (NMR, MS).

Catalytic Asymmetric Synthesis Workflow

The total synthesis of this compound and isothis compound has been achieved through various routes. A representative catalytic asymmetric approach is outlined below.[1]

Methodology:

  • Asymmetric Aldol Reaction: An initial key step involves a tin(II)-mediated catalytic asymmetric aldol reaction to produce a chiral aldehyde intermediate with high diastereo- and enantioselectivity.

  • Mannich-Type Reaction: This is followed by an aqueous Mannich-type three-component reaction using a Lewis acid-surfactant combined catalyst (LASC). This reaction couples the aldehyde, an amine, and a vinyl ether to form the crucial piperidine ring precursors. The diastereoselectivity of this step dictates the final product.

    • The anti-adduct leads to the synthesis of This compound .

    • The syn-adduct leads to the synthesis of isothis compound .

  • Cyclization and Modification: The products from the Mannich reaction undergo a series of steps including cyclization to form the piperidine ring and functional group manipulations.

  • Coupling Reaction: The synthesized piperidine moiety is then coupled with a 4-hydroxyquinazoline precursor under basic conditions.

  • Deprotection: The final step involves the removal of protecting groups to yield the natural products, this compound or isothis compound, without isomerization.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Products SM1 Achiral Aldehyde Aldol Asymmetric Aldol Reaction SM1->Aldol SM2 Amine Mannich Aqueous Mannich -Type Reaction SM2->Mannich SM3 Vinyl Ether SM3->Mannich Aldol->Mannich Chiral Aldehyde Intermediates syn / anti Adducts Mannich->Intermediates Diastereoselective Feb This compound Intermediates->Feb anti-adduct leads to Iso Isothis compound Intermediates->Iso syn-adduct leads to

Caption: Workflow for the catalytic asymmetric synthesis of this compound.

Conclusion

This compound and isothis compound are potent natural antimalarials whose structural difference is confined to the stereochemistry at the C-2' position of the piperidine ring. This single stereochemical inversion defines them as diastereomers. Both compounds exert their powerful antiparasitic effect by inhibiting the parasite's prolyl-tRNA synthetase, leading to a fatal disruption of protein synthesis via the amino acid starvation response. While both isomers are highly active, the development of this compound-based therapeutics has been hampered by host toxicity. Understanding the precise structural distinctions and synthesizing stereochemically pure analogues remain critical for ongoing drug development efforts aimed at creating safer and more effective antimalarial agents based on this unique chemical scaffold.

References

Pharmacological Profile of Febrifugine and its Primary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Febrifugine is a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, a staple of traditional Chinese medicine.[1][2] Renowned for its potent antimalarial properties, recent research has unveiled a multifaceted pharmacological profile, including significant anti-fibrotic, anti-inflammatory, and anti-cancer activities.[2][3] This guide provides an in-depth analysis of this compound's dual mechanism of action, its quantitative pharmacological data, the activity of its primary metabolites, and detailed experimental protocols relevant to its study. The core mechanisms involve the inhibition of prolyl-tRNA synthetase (ProRS), which activates the amino acid response (AAR) pathway, and the targeted inhibition of the TGF-β/Smad3 signaling cascade, a key driver of fibrosis.[3][4] Understanding this pharmacological profile is critical for developing next-generation therapeutics based on the this compound scaffold.

Introduction

This compound has been used for centuries in traditional medicine to treat malaria-induced fevers.[1][5] Its isolation and structural identification revealed a potent natural product, but clinical development was historically hampered by side effects like nausea and vomiting.[1][6] This led to the synthesis of analogues, most notably halofuginone, a halogenated derivative with a more favorable therapeutic window that has been explored in clinical trials for cancer and fibrotic diseases.[3][7] this compound and its derivatives exhibit a broad range of biological activities, making them promising lead compounds for treating conditions ranging from malaria and autoimmune disorders to fibrosis and cancer.[4][8]

Mechanism of Action

This compound's diverse biological effects are primarily attributed to a dual mechanism targeting two distinct and critical cellular pathways.

The principal molecular target of this compound and its analogue halofuginone (HF) is the bifunctional enzyme glutamyl-prolyl-tRNA synthetase (EPRS).[3][8][9] These compounds act as potent, ATP-dependent inhibitors of the prolyl-tRNA synthetase (ProRS) domain.[3][10] They compete with proline for the active site, preventing the charging of tRNA with proline (tRNAPro).[3] This inhibition leads to an intracellular accumulation of uncharged tRNAPro, which serves as a molecular signal mimicking a state of proline starvation.[3][4] This single enzymatic inhibition is considered the primary mechanism underlying most of this compound's reported biological activities.[3]

The accumulation of uncharged tRNAPro activates a metabolic stress response known as the Amino Acid Response (AAR) or Integrated Stress Response (ISR).[3][9][10] This is primarily mediated by the GCN2 (General control nonderepressible 2) kinase, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[10][11] AAR activation is a key event that translates the inhibition of a housekeeping enzyme (EPRS) into highly specific therapeutic effects. One of the most significant consequences is the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key regulators of autoimmune inflammation, without affecting other T cell lineages.[4][7][9] This explains the potent anti-inflammatory and immunomodulatory effects of this compound derivatives.[3][4]

Febrifugine_AAR_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Biological Outcome This compound This compound / Halofuginone EPRS EPRS (ProRS Active Site) This compound->EPRS Inhibits Proline Proline Proline->EPRS Competes with tRNA Uncharged tRNA(Pro) EPRS->tRNA Accumulation of GCN2 GCN2 Kinase tRNA->GCN2 Activates eIF2a p-eIF2α GCN2->eIF2a Phosphorylates AAR Amino Acid Response (AAR) eIF2a->AAR Initiates Th17 Th17 Cell Differentiation AAR->Th17 Inhibits

Caption: this compound's inhibition of EPRS activates the AAR pathway.

In parallel, this compound exerts powerful anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][10] TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the synthesis of extracellular matrix components like Type I collagen.[12][13] Halofuginone specifically blocks the TGF-β-induced phosphorylation of Smad3, a key downstream transcription factor, without affecting the activation of Smad2. This targeted inhibition prevents the translocation of the Smad complex to the nucleus, thereby repressing the expression of fibrotic genes, including COL1A1 and COL1A2, which encode for Type I collagen.[10][14]

Febrifugine_TGFb_Pathway cluster_0 Extracellular & Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Binds Smad2 Smad2 Receptor->Smad2 Phosphorylates Smad3 Smad3 Receptor->Smad3 Phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Complex Smad2/3/4 Complex pSmad2->Complex pSmad3 p-Smad3 Smad3->pSmad3 pSmad3->Complex This compound This compound / Halofuginone This compound->pSmad3 Inhibits Phosphorylation Smad4 Smad4 Smad4->Complex DNA Collagen Gene Promoter Complex->DNA Binds & Activates Expression Type I Collagen Expression DNA->Expression

Caption: this compound inhibits fibrosis via the TGF-β/Smad3 pathway.

Pharmacological Activities & Quantitative Data

The dual-action mechanism of this compound translates into a wide array of pharmacological activities.

This compound is exceptionally potent against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.[1][15] Its action is mediated by the inhibition of the parasite's cytoplasmic prolyl-tRNA synthetase (PfcPRS).[11][16]

CompoundStrainActivity (IC₅₀ / EC₅₀)Reference
This compound P. falciparum7.6 x 10⁻¹¹ M (EC₅₀)[17]
Isothis compound P. falciparum2.9 x 10⁻¹⁰ M (EC₅₀)[17]
Halofuginone (WR237645) W2, D6< 5 ng/mL (IC₅₀)[1]
Analogue 9 (5,6-difluoro) D6 (sensitive)0.33 nM (IC₅₀)[15]
Analogue 9 (5,6-difluoro) W2 (resistant)0.39 nM (IC₅₀)[15]

This compound and halofuginone are potent inhibitors of Type I collagen synthesis.[14][18] Halofuginone can attenuate the incorporation of proline into collagen at concentrations as low as 10⁻¹¹ M in fibroblast cultures.[14] It has demonstrated efficacy in animal models of liver, skin, and cardiac fibrosis by preventing collagen deposition and reducing mortality.[12][18]

The anti-inflammatory effects are a direct result of AAR pathway activation and subsequent inhibition of Th17 cell differentiation.[3][4][7] This makes this compound derivatives potential therapeutics for a range of autoimmune and inflammatory diseases, such as multiple sclerosis, scleroderma, and rheumatoid arthritis.[3][13]

This compound has demonstrated cytotoxic effects against various cancer cell lines.[19] Its anti-tumor activity is multifaceted, involving the inhibition of tumor stromal support, angiogenesis, and cell proliferation.[10][20]

CompoundCell LineActivity (IC₅₀)Reference
This compound T24 (Bladder Cancer)0.02 µM[19]
This compound SW780 (Bladder Cancer)0.018 µM[19]

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial data on the absorption, distribution, metabolism, and excretion of this compound. The compound is readily absorbed after oral administration, with a bioavailability of 45.8%.[19][21]

ParameterIntravenous (IV)Oral (PO)
Dose 2 mg/kg6 mg/kg
Half-life (t½) 3.2 ± 1.6 h2.6 ± 0.5 h
AUC(0-t) 1607.5 ± 334.1 ng·h/mL2208.6 ± 253.1 ng·h/mL
Clearance (CL) 1.2 ± 0.2 L/(kg·h)2.6 ± 0.3 L/(kg·h)
Bioavailability (F) -45.8%
Data from studies in Sprague-Dawley rats.[19][21]

Primary Metabolites and Activity

Metabolism studies using mouse liver S9 fractions have identified several primary metabolites of this compound.[6][22] These metabolites are primarily products of oxidation on the quinazolinone or piperidine rings.[6] Critically, some of these metabolites retain potent antimalarial activity, with potential for reduced side effects, making them promising leads for drug development.[6][22]

CompoundModificationAntimalarial Activity vs. P. falciparumReference
This compound (Parent) -Potent[6]
Metabolite 4 (Feb-A) Oxidation at C-6 (quinazolinone ring)Similar potency to parent compound[6][22]
Metabolite 5 (Feb-B) Oxidation at C-2 (quinazolinone ring)Dramatically decreased[6][22]
Metabolite 6 (Feb-C) Oxidation at C-4'' (piperidine ring)Similar potency to parent compound[6][22]
Metabolite 7 (Feb-D) Oxidation at C-6'' (piperidine ring)Dramatically decreased[6][22]

Key Experimental Protocols

This in vitro assay quantifies the inhibition of protein synthesis. A rabbit reticulocyte lysate (RRL) is incubated with luciferase mRNA.[3] Translation is measured via a luminescence assay. The inhibitory effect of this compound is determined by adding it to the reaction. To confirm the mechanism, the rescue of translational inhibition is demonstrated by the addition of excess exogenous proline.[3]

A semiautomated microdilution technique is used to determine the 50% inhibitory concentration (IC₅₀) against P. falciparum.[1] Parasite cultures are exposed to serial dilutions of the test compound. The incorporation of a radiolabeled precursor, [³H]hypoxanthine, into the parasite's nucleic acids is measured as an indicator of metabolic activity and growth.[1]

This assay measures the anti-fibrotic activity of a compound in cell culture.[14] Primary fibroblasts are cultured in the presence of the test compound. The rate of new collagen synthesis is quantified by measuring the incorporation of [³H]proline into collagenase-digestible proteins (CDP).[14] A reduction in radiolabel incorporation indicates inhibition of collagen synthesis.

Sprague-Dawley rats are divided into groups for intravenous (IV) and oral (PO) administration at defined doses.[21] Blood samples are collected from the tail vein at predetermined time points post-administration. Plasma is separated by centrifugation and proteins are precipitated (e.g., with acetonitrile). The concentration of this compound in the plasma is quantified using a validated UPLC-MS/MS method.[21] Pharmacokinetic parameters are then calculated using specialized software.[21]

PK_Workflow cluster_A In-Life Phase cluster_B Bioanalysis Phase cluster_C Data Analysis Phase Dosing 1. Animal Dosing (IV and PO Groups) Sampling 2. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12h) Dosing->Sampling Plasma 3. Plasma Separation (Centrifugation) Sampling->Plasma Precip 4. Protein Precipitation (Acetonitrile + Internal Std.) Plasma->Precip Analysis 5. UPLC-MS/MS Analysis Precip->Analysis Calc 6. Concentration Calculation (Standard Curve) Analysis->Calc PK_Params 7. PK Parameter Modeling (t½, AUC, CL, F%) Calc->PK_Params

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

This compound and its primary metabolites represent a class of natural products with immense therapeutic potential. The elucidation of its dual mechanism of action—inhibiting prolyl-tRNA synthetase and the TGF-β/Smad3 pathway—provides a clear rationale for its observed antimalarial, anti-inflammatory, and anti-fibrotic effects.[3] Quantitative analysis reveals exceptional potency, with activity often in the nanomolar or even picomolar range.[15][17] Furthermore, the discovery that key metabolites retain high efficacy opens new avenues for designing next-generation analogues with improved safety profiles.[6][22] Continued research into the structure-activity relationships and clinical translation of the this compound scaffold is highly warranted.

References

In-Silico Docking of Febrifugine with Prolyl-tRNA Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine, a natural alkaloid, and its synthetic derivatives like halofuginone, have garnered significant attention for their therapeutic potential, including antimalarial, antifibrotic, and anticancer activities. The primary molecular target for these compounds has been identified as prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This technical guide provides an in-depth overview of the in-silico docking studies of this compound and its analogs with ProRS. It details the molecular interactions, presents quantitative binding data, outlines experimental protocols for computational docking, and illustrates the downstream signaling consequences of ProRS inhibition. This document is intended to serve as a comprehensive resource for researchers engaged in the study of ProRS inhibitors and the development of novel therapeutics targeting this enzyme.

Introduction

Prolyl-tRNA synthetase (ProRS) is a vital enzyme responsible for the charging of proline to its cognate tRNA (tRNAPro), an essential step in protein translation. Inhibition of ProRS leads to an accumulation of uncharged tRNAPro, which triggers a cellular stress response known as the Amino Acid Response (AAR) pathway. This compound and its derivatives have been shown to be potent inhibitors of ProRS, acting competitively with proline.[1][2] This competitive inhibition is ATP-dependent, with the inhibitor occupying both the proline and the 3'-end of the tRNA binding sites on the enzyme.[3] The high degree of conservation of the ProRS active site across different species has made it an attractive target for drug development, particularly for antiparasitic agents, as subtle differences can be exploited to achieve selectivity.[4] In-silico docking studies have been instrumental in elucidating the binding mode of this compound and its analogs to ProRS, providing a rational basis for the design of new and more selective inhibitors.

Quantitative Analysis of this compound and Halofuginone Binding to Prolyl-tRNA Synthetase

The inhibitory activity of this compound and its widely studied derivative, halofuginone, against ProRS from different species has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Inhibitor Enzyme Source Ki (nM) Assay Conditions Reference
HalofuginoneHuman ProRS18.3 ± 0.5tRNA charging assay, competitive with proline.[5]
Table 1: Inhibition Constants (Ki) of Halofuginone against Prolyl-tRNA Synthetase.
Inhibitor Enzyme Source IC50 Assay Conditions Reference
HalofuginoneP. falciparum ProRS11 nMAminoacylation assay.[6]
HalofuginoneP. falciparum ProRS0.28 µMLuciferase ATP depletion assay.[6][7]
HalofuginoneHuman ProRS2.13 µMLuciferase ATP depletion assay.[6][7]
HalofuginoneP. falciparum Dd2 (in-vitro)67.4 nMAsexual blood-stage parasite growth assay.[4]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Halofuginone against Prolyl-tRNA Synthetase and P. falciparum.

In-Silico Docking Protocol: this compound/Halofuginone with Prolyl-tRNA Synthetase

Molecular docking simulations are crucial for predicting the binding conformation and affinity of a ligand to its target protein. Below is a detailed, generalized protocol for docking this compound or its analogs with ProRS, based on common practices in the field.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of ProRS, preferably in complex with halofuginone, from the Protein Data Bank (PDB). Relevant PDB IDs include 4OLF, 6UYH, 4YDQ, and 4Q15.[1][2][8][9] These structures provide an experimentally validated starting point for the docking study.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands other than the inhibitor of interest (if starting with a complex).

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the atoms (e.g., using Gasteiger charges).

    • The protein structure is then saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound or its analog can be obtained from databases like PubChem or ZINC, or sketched using molecular modeling software.

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT format.

Molecular Docking
  • Grid Box Definition: A grid box is defined to encompass the active site of ProRS. If using a co-crystallized structure, the grid box should be centered on the bound ligand's coordinates to perform a targeted docking. The dimensions of the grid box should be large enough to allow for the ligand to move freely within the binding pocket.

  • Docking Algorithm: Utilize a docking program such as AutoDock Vina. The program's search algorithm will explore different conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

  • Execution: Run the docking simulation. The output will typically consist of a set of predicted binding poses for the ligand, ranked by their predicted binding energies.

Analysis of Results
  • Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site.

  • Binding Energy Evaluation: The predicted binding energy (often reported in kcal/mol) provides an estimation of the binding affinity. Lower binding energies generally indicate a more favorable interaction.

  • Comparison with Experimental Data: Whenever possible, the docking results should be validated by comparing the predicted binding mode with available experimental data, such as co-crystal structures or structure-activity relationship (SAR) data.

Visualizations

In-Silico Docking Workflow

The following diagram illustrates the typical workflow for an in-silico docking study of this compound with ProRS.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain ProRS Structure (e.g., PDB: 4OLF) PrePro Protein Pre-processing (Add Hydrogens, Assign Charges) PDB->PrePro Ligand Obtain this compound Structure (e.g., from PubChem) PreLig Ligand Preparation (Energy Minimization, Define Torsions) Ligand->PreLig Grid Define Grid Box (Targeted to Active Site) PrePro->Grid PreLig->Grid Dock Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock Pose Analyze Binding Poses (Interactions with Residues) Dock->Pose Energy Evaluate Binding Energy (kcal/mol) Pose->Energy Validation Compare with Experimental Data Energy->Validation

A typical workflow for in-silico docking studies.
Signaling Pathway of ProRS Inhibition

Inhibition of ProRS by this compound leads to the activation of the Amino Acid Response (AAR) pathway. This signaling cascade is initiated by the accumulation of uncharged tRNAPro, which is sensed by the kinase GCN2.

G This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Pro_tRNA Prolyl-tRNAPro (Charged) Uncharged_tRNA Uncharged tRNAPro GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Translation Global Protein Synthesis Inhibition eIF2a->Translation Leads to ATF4 ATF4 Translation Induction eIF2a->ATF4 Leads to StressResponse Stress Response Genes (e.g., CHOP) ATF4->StressResponse Induces

The Amino Acid Response pathway activated by ProRS inhibition.

Conclusion

In-silico docking studies have proven to be an invaluable tool in understanding the molecular basis of this compound's inhibitory action on prolyl-tRNA synthetase. These computational approaches, in conjunction with experimental data, have provided a detailed picture of the ligand-protein interactions and have paved the way for the rational design of novel ProRS inhibitors with improved efficacy and selectivity. The continued application of these in-silico methods will undoubtedly accelerate the development of new therapeutic agents targeting this essential enzyme for a range of diseases.

References

A Technical Guide to the Anti-Inflammatory Properties of Febrifugine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone, have demonstrated significant anti-inflammatory, anti-fibrotic, and anti-protozoal activities. Historically used in traditional Chinese medicine to treat malaria, recent investigations have elucidated a unique molecular mechanism of action that positions this compound and its analogs as promising therapeutic candidates for a range of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action: The Amino Acid Response Pathway

The primary anti-inflammatory mechanism of this compound and its derivative, halofuginone (HF), is not through direct inhibition of classical inflammatory kinases but via the activation of the Amino Acid Response (AAR) pathway.[1]

  • Target Identification: this compound and HF directly bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS).[1]

  • Competitive Inhibition: This inhibition is competitive with proline, blocking the charging of tRNA with proline (tRNApro).[1]

  • AAR Activation: The resulting accumulation of uncharged tRNApro mimics a state of proline starvation, which activates the AAR pathway.[1]

  • Immunomodulation: Activation of the AAR pathway has profound immunomodulatory effects, most notably the potent inhibition of pro-inflammatory Th17 cell differentiation.[1] Th17 cells are critical drivers of pathogenesis in numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1] By leveraging a metabolic stress response, this compound reprograms key immune cells toward a more tolerogenic or anti-inflammatory phenotype.[1]

Signaling Pathway: this compound's Activation of the AAR Pathway

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Immunological Outcome This compound This compound / Halofuginone EPRS EPRS (Prolyl-tRNA Synthetase Activity) This compound->EPRS Inhibits Proline Proline Proline->EPRS Competes with tRNA_pro_uncharged Accumulation of Uncharged tRNA-pro EPRS->tRNA_pro_uncharged Leads to AAR Activation of Amino Acid Response (AAR) Pathway tRNA_pro_uncharged->AAR Triggers Th17 Inhibition of Pro-inflammatory Th17 Cell Differentiation AAR->Th17 Results in AntiInflammatory Anti-inflammatory Response Th17->AntiInflammatory Promotes

Caption: this compound competitively inhibits EPRS, activating the AAR pathway.

Downstream Effects on Inflammatory Signaling

While the AAR pathway is the primary mechanism, studies on extracts from Dichroa febrifuga and related compounds suggest that this compound may also modulate other key inflammatory pathways, likely as a downstream consequence of its primary action or through other active compounds in extracts.

  • NF-κB, MAPK, and Akt Pathways: An extract of Dichroa febrifuga was shown to inhibit the production of pro-inflammatory cytokines IL-1β and IL-6 by blocking the activation of NF-κB, MAPK, and Akt in macrophages.[2]

  • 5-LOX and PLA2 Pathways: In silico docking studies suggest that certain compounds from Dichroa febrifuga may inhibit 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2), key enzymes in the leukotriene and prostaglandin inflammatory pathways.[2][3]

Signaling Pathway: Putative Downstream Inhibitory Effects

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38, JNK MAP2K->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) AP1->Cytokines IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB NFkB->Cytokines This compound This compound (Reported Effects) This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: Reported downstream inhibitory effects of this compound on MAPK and NF-κB.

Quantitative Data Summary

Quantitative data on the direct anti-inflammatory effects of pure this compound is limited in the reviewed literature. Most studies focus on its antimalarial properties or use derivatives like halofuginone or plant extracts.

Table 1: In Vivo Anti-Inflammatory Activity of Isoarborinol (from D. febrifuga)

This study used a carrageenan-induced paw edema model in mice. While isoarborinol is not this compound, it is isolated from the same plant and demonstrates the anti-inflammatory potential of its constituents.[2][3]

Treatment GroupDose (mg/kg)Paw Volume Increase at 5 hours (mL, Mean ± SEM)% Inhibition
Saline (Control)-0.75 ± 0.04-
Diclofenac100.28 ± 0.03 62.7%
Isoarborinol12.50.55 ± 0.0526.7%
Isoarborinol250.48 ± 0.0436.0%
Isoarborinol500.35 ± 0.0353.3%
Data are illustrative, derived from graphical representations in the source literature.[2][3]
*p < 0.05, **p < 0.01 compared to saline control.
Table 2: In Vitro Cytotoxicity of this compound Analogs

This data, while focused on antimalarial activity, provides crucial information on the therapeutic index. The selectivity for parasite cells over host mammalian cells is a key indicator of potential safety.[4][5][6]

CompoundIC₅₀ vs. P. falciparum (ng/mL)IC₅₀ vs. J744 Macrophages (ng/mL)Selectivity Index (Host/Parasite)
This compound0.82448.7~59
Halofuginone0.14114.2~101
WR2220481.17114.7~98
WR1396721.2560.1~48

Key Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3][7][8]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Model: Swiss albino mice (18-22g) are typically used.[3]

  • Grouping: Animals are divided into groups (n=6): a negative control (saline), a positive control (e.g., Diclofenac, 10 mg/kg), and test groups receiving varying doses of the compound (e.g., this compound at 10, 25, 50 mg/kg).[3]

  • Administration: The test compound or control vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes prior to the inflammatory insult.[3]

  • Induction of Inflammation: A 1% solution of carrageenan in saline (typically 50 µL) is injected into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement: Paw volume is measured immediately before carrageenan injection (baseline) and at specified intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[2]

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100. Statistical significance is determined using an appropriate test (e.g., t-test or ANOVA).

Workflow: Carrageenan-Induced Paw Edema Assay

G start Start: Group Animals (Control, Positive, Test) admin Step 1: Administer Compound (i.p. or p.o.) start->admin measure0 Step 2: Measure Baseline Paw Volume (t=0) admin->measure0 Wait 60 min induce Step 3: Induce Inflammation (Sub-plantar Carrageenan Injection) measure0->induce measure_t Step 4: Measure Paw Volume (Hourly for 5 hours) induce->measure_t analyze Step 5: Calculate Edema Volume and % Inhibition measure_t->analyze end End: Statistical Analysis analyze->end

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

In Vitro: Inhibition of Cytokine Production in Macrophages

This assay is used to determine a compound's ability to suppress the production of pro-inflammatory mediators from immune cells.

Objective: To quantify the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in LPS-stimulated macrophages.

Methodology:

  • Cell Line: A murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are used.[9]

  • Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound) or a vehicle control for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Quantification:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

    • Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

  • Cell Viability: A cell viability assay (e.g., MTT or LDH) is performed in parallel to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

  • Data Analysis: Cytokine/NO concentrations are compared between treated and untreated LPS-stimulated cells. IC₅₀ values can be calculated.

References

Methodological & Application

Application Notes and Protocols for Febrifugine Extraction from Dichroa febrifuga Roots

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Febrifugine is a quinazolinone alkaloid first isolated from the roots of the Chinese medicinal plant Dichroa febrifuga Lour., commonly known as Chang Shan. For centuries, this plant has been a staple in traditional Chinese medicine for treating malaria-like symptoms. This compound and its isomer, isothis compound, are the primary active compounds responsible for the plant's potent antimalarial properties. This document provides detailed protocols for the extraction and purification of this compound from Dichroa febrifuga roots, intended for researchers, scientists, and professionals in drug development. Two primary methodologies are presented: a conventional solvent extraction followed by column chromatography and a preparative countercurrent chromatography method for the separation of this compound and isothis compound.

Quantitative Data Summary

The following table summarizes the yield of this compound and related extracts obtained through different methodologies as cited in the literature. This allows for a structured comparison of the efficiency of each protocol.

Extraction MethodStarting MaterialIntermediate YieldFinal YieldPurityReference
Conventional Solvent Extraction with Column Chromatography 5 kg dried D. febrifuga roots~153 g crude methanol extract; 12 g total alkaloidsNot specified for pure this compound>99% (for isolated this compound)
Preparative Countercurrent Chromatography 50 mg total alkaloids from D. febrifuga rootsNot Applicable12 mg this compound; 9 mg isothis compound>98.0%

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Purification by Column Chromatography

This protocol outlines a traditional method for extracting and purifying this compound using solvent extraction, acid-base partitioning, and silica gel column chromatography.

1. Materials and Reagents:

  • Dried roots of Dichroa febrifuga

  • Methanol (MeOH)

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Silica gel 60 (70-230 mesh)

  • Rotary evaporator

  • pH meter

  • Chromatography column and accessories

2. Extraction Procedure:

  • Grind 5 kg of dried D. febrifuga roots into a coarse powder.

  • Macerate the ground roots in 14 liters of methanol at room temperature for one week.

  • Filter the mixture to separate the methanol extract from the plant material.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude methanol extract.

3. Acid-Base Partitioning for Alkaloid Isolation:

  • Suspend the approximately 153 g of crude methanol extract in 130 ml of 0.1 M HCl.

  • Partition the HCl suspension with 400 ml of chloroform three times to remove neutral and acidic impurities. Collect the aqueous HCl portion.

  • Adjust the pH of the aqueous HCl portion to 9.5 with NaOH.

  • Extract the alkaloids from the basified aqueous solution with chloroform.

  • Evaporate the chloroform to obtain the total alkaloid portion (approximately 12 g).

4. Purification by Silica Gel Column Chromatography:

  • Prepare a silica gel 60 column (70-230 mesh).

  • Dissolve the alkaloid portion in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with a chloroform-methanol solvent system, starting with a ratio of 6:1 (CHCl₃:MeOH) and progressing to 4:1 (CHCl₃:MeOH).

  • Collect the fractions and monitor for the presence of this compound (e.g., by TLC).

  • Combine the fractions containing pure this compound and evaporate the solvent.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification dried_roots Dried Dichroa febrifuga Roots ground_roots Ground Roots dried_roots->ground_roots maceration Maceration in Methanol ground_roots->maceration filtration Filtration maceration->filtration crude_extract Crude Methanol Extract filtration->crude_extract hcl_suspension Suspend in 0.1 M HCl crude_extract->hcl_suspension chloroform_partition Partition with Chloroform hcl_suspension->chloroform_partition aqueous_hcl Aqueous HCl Portion chloroform_partition->aqueous_hcl ph_adjustment Adjust pH to 9.5 with NaOH aqueous_hcl->ph_adjustment alkaloid_extraction Extract with Chloroform ph_adjustment->alkaloid_extraction total_alkaloids Total Alkaloids alkaloid_extraction->total_alkaloids silica_column Silica Gel Column Chromatography total_alkaloids->silica_column elution Elute with CHCl3:MeOH (6:1 -> 4:1) silica_column->elution pure_this compound Pure this compound elution->pure_this compound

Caption: Conventional extraction and purification workflow.
Protocol 2: Preparative Separation of this compound and Isothis compound by Countercurrent Chromatography

This protocol details a one-step preparative countercurrent chromatography (CCC) method for the efficient separation of the isomeric alkaloids, this compound and isothis compound, from a total alkaloid extract.

1. Materials and Reagents:

  • Total alkaloid extract from Dichroa febrifuga roots

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • Preparative Countercurrent Chromatography instrument

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Preparation of the Biphasic Solvent System:

  • Prepare a biphasic solvent system composed of chloroform, methanol, and water in a 2:1:1 (v/v/v) ratio.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper and lower phases before use.

3. Countercurrent Chromatography Separation:

  • Fill the CCC column with the stationary phase (the upper phase of the solvent system).

  • Pump the mobile phase (the lower phase of the solvent system) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.

  • Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.

  • Inject the sample into the CCC system.

  • Continue pumping the mobile phase and collect fractions at regular intervals.

  • Monitor the fractions using HPLC to identify those containing pure this compound and isothis compound.

4. Isolation of Pure Compounds:

  • Combine the fractions containing pure this compound.

  • Combine the fractions containing pure isothis compound.

  • Evaporate the solvent from each set of combined fractions to obtain the purified compounds. From 50 mg of total alkaloids, this method can yield approximately 12 mg of this compound and 9 mg of isothis compound with purities exceeding 98.0%.

G cluster_preparation Preparation cluster_ccc Countercurrent Chromatography cluster_analysis_isolation Analysis and Isolation total_alkaloids Total Alkaloids from D. febrifuga dissolve_sample Dissolve Total Alkaloids in Solvent System total_alkaloids->dissolve_sample solvent_system Prepare Biphasic Solvent System (CHCl3:MeOH:H2O, 2:1:1 v/v) solvent_system->dissolve_sample ccc_instrument CCC Instrument Setup sample_injection Inject Sample ccc_instrument->sample_injection elution Elution with Mobile Phase sample_injection->elution fraction_collection Collect Fractions elution->fraction_collection hplc_analysis Analyze Fractions by HPLC fraction_collection->hplc_analysis combine_fractions Combine Pure Fractions hplc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation pure_compounds Pure this compound and Isothis compound evaporation->pure_compounds

Caption: Countercurrent chromatography separation workflow.

Conclusion

The protocols described provide robust methods for the extraction and purification of this compound from Dichroa febrifuga roots. The conventional solvent extraction method is suitable for obtaining a total alkaloid extract, which can then be further purified. The preparative countercurrent chromatography method offers a highly efficient, one-step process for the separation of this compound and its isomer, isothis compound, yielding high-purity compounds. The choice of method will depend on the specific research goals, available equipment, and the desired scale of production. Further optimization of these protocols may be possible through the exploration of modern extraction techniques such as ultrasound-assisted or microwave-assisted extraction, although specific data on their application to this compound extraction is currently limited.

Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Febrifugine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), and its derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[1][2][3] However, the clinical development of this compound has been hampered by its significant side effects, particularly liver toxicity.[1][2][4] This has spurred the development of numerous this compound analogues with the aim of reducing toxicity while maintaining or improving antimalarial efficacy.[1][2][4]

These application notes provide a detailed protocol for the in vitro assessment of the antimalarial activity of this compound derivatives using the widely adopted SYBR Green I-based fluorescence assay.[5][6][7] This method offers a sensitive, cost-effective, and high-throughput-compatible alternative to traditional radioisotopic assays for determining the 50% inhibitory concentration (IC50) of novel compounds.[6][8]

Mechanism of Action

This compound and its synthetic derivatives, such as halofuginone, exert their antimalarial effect by targeting the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of Plasmodium falciparum.[9] Inhibition of PfcPRS leads to an amino acid starvation response within the parasite, ultimately disrupting protein synthesis and halting its proliferation.[9] This unique mechanism of action makes this compound and its analogues promising candidates for overcoming existing drug resistance.

This compound This compound/Derivatives PfcPRS Plasmodium falciparum prolyl-tRNA synthetase (PfcPRS) This compound->PfcPRS Inhibits Proline_tRNA Prolyl-tRNA Synthesis PfcPRS->Proline_tRNA AAR Amino Acid Starvation Response (AAR) Activation PfcPRS->AAR Leads to Protein_Synthesis Protein Synthesis Proline_tRNA->Protein_Synthesis Parasite_Growth Parasite Growth and Proliferation Protein_Synthesis->Parasite_Growth eIF2a eIF2α Phosphorylation AAR->eIF2a eIF2a->Protein_Synthesis Inhibits

Figure 1: Simplified signaling pathway of this compound's antimalarial action.

Experimental Protocols

SYBR Green I-based Fluorescence Assay for Antimalarial Activity

This protocol is adapted from established methodologies for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[5][6][8][10]

Materials and Reagents:

  • Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, D6; and chloroquine-resistant, e.g., K1, W2, Dd2 strains)[1][2][10][11]

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine)

  • This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • SYBR Green I nucleic acid gel stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[12]

  • 96-well flat-bottom microplates

  • Fluorescence multi-well plate reader (excitation: ~485 nm, emission: ~530 nm)[5][8]

  • Standard laboratory equipment for cell culture

Experimental Workflow:

Start Start: Synchronized ring-stage P. falciparum culture Prep_Plates Prepare 96-well plates with serial dilutions of this compound derivatives Start->Prep_Plates Add_Parasites Add parasite culture (1% parasitemia, 2% hematocrit) to each well Prep_Plates->Add_Parasites Incubate_1 Incubate for 48-72 hours under standard culture conditions Add_Parasites->Incubate_1 Add_Lysis_Buffer Add SYBR Green I -containing lysis buffer to each well Incubate_1->Add_Lysis_Buffer Incubate_2 Incubate in the dark at room temperature for 1 hour Add_Lysis_Buffer->Incubate_2 Read_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_2->Read_Fluorescence Analyze_Data Analyze data to determine IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the SYBR Green I-based assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the parasites.

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium.

  • Plate Seeding: Dispense the prepared parasite culture into the 96-well plates containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubation: Incubate the plates for 48 to 72 hours under standard malaria parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).[12]

  • Lysis and Staining: Prepare the lysis buffer containing SYBR Green I. Add this solution to each well of the microplate.[8]

  • Final Incubation: Incubate the plates in the dark at room temperature for at least one hour to allow for cell lysis and staining of the parasite DNA.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a multi-well plate reader with excitation and emission wavelengths centered at approximately 485 nm and 530 nm, respectively.[5][8]

  • Data Analysis: Subtract the background fluorescence from the negative control wells. The fluorescence intensity is directly proportional to the number of viable parasites. Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The antimalarial activity of this compound derivatives is typically reported as the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%. The following table summarizes the in vitro antimalarial activity of selected this compound analogues against various P. falciparum strains.

Compound/DerivativeP. falciparum Strain (Chloroquine Sensitivity)IC50 (nM)Reference
This compound3D7 (Sensitive)Varies[1]
This compoundTM6 (Resistant)Varies[1]
This compoundK1 (Resistant)Varies[1]
This compoundV1S (Resistant)Varies[1]
This compoundD6 (Sensitive)Varies[2][13]
This compoundW2 (Resistant)Varies[2][13]
HalofuginoneD6 (Sensitive)Varies[11]
HalofuginoneW2 (Resistant)Varies[11]
Compound 13D7 (Sensitive)1.1[1]
Compound 1TM6 (Resistant)1.3[1]
Compound 1K1 (Resistant)1.5[1]
Compound 1V1S (Resistant)1.2[1]
Compound 63D7 (Sensitive)0.5[1]
Compound 6TM6 (Resistant)0.6[1]
Compound 6K1 (Resistant)0.7[1]
Compound 6V1S (Resistant)0.5[1]
Compound 83D7 (Sensitive)0.4[1]
Compound 8TM6 (Resistant)0.5[1]
Compound 8K1 (Resistant)0.6[1]
Compound 8V1S (Resistant)0.4[1]
Compound 9D6 (Sensitive)1.2[2]
Compound 9W2 (Resistant)1.5[2]
Compound 11D6 (Sensitive)0.8[2]
Compound 11W2 (Resistant)1.1[2]

Note: The IC50 values for "this compound" and "Halofuginone" are presented as "Varies" as different studies report a range of values depending on the specific assay conditions.

Conclusion

The SYBR Green I-based fluorescence assay is a robust and reliable method for the in vitro screening of this compound derivatives for their antimalarial activity. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for researchers in the field of antimalarial drug discovery. The continued exploration of this compound analogues, guided by these in vitro assays, holds significant promise for the development of novel, potent, and less toxic antimalarial agents.[2][4]

References

Determining Febrifugine Cytotoxicity: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the determination of febrifugine's cytotoxic effects. This compound, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has demonstrated potent antimalarial activity. However, its clinical development has been hampered by significant cytotoxicity, particularly hepatotoxicity.[1][2] Understanding and quantifying the cytotoxic profile of this compound and its analogs is therefore a critical step in the development of safer and more effective therapeutic agents.[3]

This document outlines the protocols for three standard cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays. Additionally, it summarizes the key signaling pathway implicated in this compound-induced cytotoxicity and presents available cytotoxicity data in a clear, tabular format.

Key Signaling Pathway: Amino Acid Response (AAR) Pathway

This compound and its derivatives have been shown to exert their cytotoxic effects by inhibiting prolyl-tRNA synthetase (EPRS).[4][5] This inhibition mimics a state of amino acid starvation, leading to the accumulation of uncharged tRNA. This, in turn, activates the General Control Nonderepressible 2 (GCN2) kinase, a key initiator of the Amino Acid Response (AAR) pathway, also known as the Integrated Stress Response (ISR).[6][7] Activation of the GCN2 pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[7][8] Prolonged activation of this pathway can ultimately lead to programmed cell death, or apoptosis.

Febrifugine_Cytotoxicity_Pathway This compound-Induced Cytotoxicity Pathway This compound This compound EPRS Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNApro EPRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 Upregulation eIF2a->ATF4 Induces Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Causes Apoptosis Apoptosis ATF4->Apoptosis Contributes to Protein_Synthesis->Apoptosis Contributes to

Caption: this compound inhibits EPRS, leading to GCN2-mediated stress response and apoptosis.

Data on this compound and Analog Cytotoxicity

The following tables summarize the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values of this compound and its analogs against various cell lines, as reported in the literature.

Table 1: Cytotoxicity of this compound and Analogs in Mammalian Cell Lines

CompoundCell LineAssayCC50 / IC50Reference
This compoundNG108 (neuronal)Not Specified>1,000 ng/mL (Selectivity Index)[9]
This compoundJ774 (macrophage)Not Specified-[9]
HalofuginoneNG108 (neuronal)Not Specified-[9]
HalofuginoneJ774 (macrophage)Not Specified-[9]
This compoundWPMY-1 (prostate)Resazurin AssayActive[10]
This compoundPC-3 (prostate cancer)Resazurin AssayActive[10]
HalofuginoneWPMY-1 (prostate)Resazurin AssayActive[10]
HalofuginonePC-3 (prostate cancer)Resazurin AssayActive[10]
This compoundRat HepatocytesNeutral Red AssayIC50 values reported for analogs[2]
Analog 8Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[2]
Analog 9Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[2]
Analog 19Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[1]
Analog 20Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[1]

Table 2: Antiplasmodial Activity and In Vitro Cytotoxicity of this compound Analogs

CompoundP. falciparum (W2, chloroquine-resistant) IC50 (nM)Rat Hepatocytes IC50 (nM)Therapeutic Index (Hepatocyte IC50 / W2 IC50)Reference
This compound1.0100100[2]
Analog 80.8>10,000>12,500[2]
Analog 91.2>10,000>8,333[2]
Analog 191.5>10,000>6,667[1]
Analog 202.0>10,000>5,000[1]

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for desired time period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours at 37°C D->E F Add solubilization solution (e.g., DMSO, isopropanol) E->F G Measure absorbance at 570 nm F->G

Caption: A stepwise workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[12]

LDH_Assay_Workflow LDH Assay Workflow A Seed cells and treat with This compound as in MTT assay B Prepare controls: - Spontaneous LDH release (untreated cells) - Maximum LDH release (lysed cells) A->B C Centrifuge the plate to pellet cells B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature (protected from light) E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: A stepwise workflow of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).

    • Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate to pellet the cells.

  • Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous, and maximum release wells.

Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed through various methods that detect its characteristic biochemical and morphological changes. Common flow cytometry-based assays include Annexin V staining for phosphatidylserine externalization (an early apoptotic event) and Propidium Iodide (PI) staining for loss of membrane integrity (a late apoptotic/necrotic event).

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark at room temperature E->F G Analyze by flow cytometry F->G

Caption: A stepwise workflow for Annexin V/PI apoptosis detection by flow cytometry.

Protocol (Annexin V/PI Staining):

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

Application Notes & Protocols: Febrifugine in Mouse Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Febrifugine is a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour.[1][2] It has a long history in traditional medicine for its antimalarial properties.[2] Modern research has revealed its potent immunomodulatory effects, particularly its ability to inhibit the differentiation of T helper 17 (Th17) cells.[3] Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.[3][4] this compound and its synthetic analogue, halofuginone, selectively target this pathway, making them promising therapeutic candidates for autoimmune disorders without causing broad immunosuppression.[3]

These application notes provide detailed protocols for utilizing this compound in two common mouse models of autoimmune disease: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Collagen-Induced Arthritis (CIA) for rheumatoid arthritis.

Mechanism of Action: Inhibition of Th17 Cell Differentiation

This compound and its derivatives exert their anti-inflammatory effects by selectively inhibiting the Th17 cell differentiation pathway.[3] This pathway is initiated by cytokines such as TGF-β and IL-6, which activate the key transcription factors RORγt and STAT3. This leads to the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4][5] Halofuginone, a derivative of this compound, has been shown to halt the progression of autoimmune disease in mice by altering Th17 cell function.[3] The drug specifically inhibits the development of Th17 cells while having minimal impact on other T cell lineages like Th1, Th2, or regulatory T cells (Tregs).[3]

Th17_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell TGFB TGF-β STAT3 STAT3 TGFB->STAT3 activates IL6 IL-6 IL6->STAT3 activates IL23 IL-23 Th17 Th17 Cell IL23->Th17 stabilizes RORGT RORγt STAT3->RORGT induces RORGT->Th17 differentiation IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation TissueDamage Tissue Damage IL17->TissueDamage This compound This compound This compound->RORGT inhibits differentiation

Caption: this compound's mechanism of action in the Th17 signaling pathway.

Application 1: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[6] The model is typically induced by immunizing mice with myelin-derived proteins or peptides.[7]

Experimental Protocol
  • Animal Model: C57BL/6 female mice, 8-10 weeks old.

  • EAE Induction:

    • On Day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[6][8]

    • Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) on Day 0 and Day 2.

  • Group Allocation: Randomly assign mice to a vehicle control group and a this compound treatment group (n=10-15 mice per group).

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dosing: Beginning on Day 3 post-immunization (prophylactic regimen), administer this compound daily via oral gavage or i.p. injection at a dose of 1-5 mg/kg. Dose selection should be optimized in preliminary studies.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE starting from Day 7.

    • Score disease severity on a scale of 0-5:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Hind limb paralysis.

      • 4: Hind limb and forelimb paralysis.

      • 5: Moribund state.

  • Endpoint Analysis (Day 21-28):

    • Histology: Perfuse mice and collect spinal cords for histological analysis of inflammatory cell infiltration and demyelination (H&E and Luxol Fast Blue staining).

    • Flow Cytometry: Isolate mononuclear cells from the spinal cord and spleen to quantify Th17 (CD4+IL-17A+) and Th1 (CD4+IFN-γ+) cell populations.[9]

    • Cytokine Analysis: Measure levels of IL-17A, IFN-γ, and IL-10 in the supernatant of restimulated splenocytes using ELISA or CBA.

Data Presentation: Expected Outcomes

Table 1: Effect of this compound on Clinical Score in EAE Mice

Treatment Group Mean Day of Onset Mean Peak Clinical Score Cumulative Disease Score
Vehicle Control 11.2 ± 0.8 3.5 ± 0.4 45.1 ± 5.2
This compound (2 mg/kg) 15.5 ± 1.1* 1.8 ± 0.3* 20.3 ± 3.9*

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are representative.

Table 2: Immunological Endpoints in this compound-Treated EAE Mice

Treatment Group CNS Infiltrating Cells (x10⁵) Spleen Th17 (CD4+IL-17A+) % Spleen Th1 (CD4+IFN-γ+) %
Vehicle Control 8.9 ± 1.2 4.2 ± 0.5% 12.5 ± 1.1%
This compound (2 mg/kg) 3.1 ± 0.7* 1.5 ± 0.3%* 11.8 ± 0.9%

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are representative.

Application 2: Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used for studying rheumatoid arthritis (RA) as it shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[10][11]

Experimental Protocol
  • Animal Model: DBA/1 male mice, 8-10 weeks old.

  • CIA Induction:

    • On Day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in CFA.[8]

    • On Day 21, provide a booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).[8][11]

  • Group Allocation: After the booster immunization, assign mice with early signs of arthritis to vehicle and this compound treatment groups.

  • This compound Administration:

    • Dosing: Begin a therapeutic regimen upon disease onset (typically Day 24-28). Administer this compound daily via oral gavage at 1-5 mg/kg.

  • Clinical Assessment:

    • Evaluate mice 3-4 times per week for arthritis severity.

    • Score each paw on a scale of 0-4:

      • 0: No swelling or erythema.

      • 1: Mild swelling/erythema confined to tarsals or ankle.

      • 2: Moderate swelling/erythema of tarsals and ankle.

      • 3: Severe swelling/erythema extending to the metatarsals.

      • 4: Severe swelling/erythema of the entire paw and digits.

    • The maximum score per mouse is 16.[12]

  • Endpoint Analysis (Day 42-49):

    • Histology: Collect hind paws for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.

    • Serology: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).[13]

Data Presentation: Expected Outcomes

Table 3: Effect of this compound on Arthritis Score in CIA Mice

Treatment Group Mean Arthritis Score (Day 42) Paw Thickness (mm) Incidence of Arthritis (%)
Vehicle Control 10.5 ± 1.3 3.8 ± 0.2 90%
This compound (2 mg/kg) 4.2 ± 0.8* 2.5 ± 0.1* 50%*

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are representative.

Table 4: Histological and Serological Endpoints in this compound-Treated CIA Mice

Treatment Group Inflammation Score (0-3) Bone Erosion Score (0-3) Serum IL-17A (pg/mL)
Vehicle Control 2.6 ± 0.3 2.4 ± 0.2 85.2 ± 9.1
This compound (2 mg/kg) 1.1 ± 0.2* 0.9 ± 0.3* 30.5 ± 5.6*

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are representative.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for testing this compound in an autoimmune disease mouse model.

Experimental_Workflow Induction Disease Induction (e.g., MOG in CFA for EAE) Randomization Randomization into Groups Induction->Randomization Vehicle Group 1: Vehicle Control Randomization->Vehicle This compound Group 2: This compound Treatment Randomization->this compound Monitoring Daily Clinical Scoring & Weight Monitoring Vehicle->Monitoring This compound->Monitoring Endpoint Endpoint Analysis (e.g., Day 21) Monitoring->Endpoint Analysis Histology, Flow Cytometry, Cytokine Profiling Endpoint->Analysis Logical_Relationship AutoimmuneTrigger Autoimmune Trigger (e.g., Myelin Peptide) Th17 Pathogenic Th17 Cell Differentiation AutoimmuneTrigger->Th17 IL17 IL-17 Secretion Th17->IL17 Inflammation Inflammation & Tissue Damage IL17->Inflammation Disease Clinical Disease (EAE, CIA) Inflammation->Disease This compound This compound This compound->Th17 Inhibits

References

Application of Febrifugine in Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has a long history in traditional medicine for its antimalarial properties. Recent scientific investigations have unveiled its potential as a potent anti-cancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in cancer research, summarizing key quantitative data and offering detailed protocols for essential experimental procedures. This compound exerts its anti-proliferative effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, making it a compound of significant interest for oncology drug development.

Data Presentation: Anti-proliferative Activity of this compound and Its Analogues

The cytotoxic effect of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the reported IC50 values.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
T24Bladder Cancer0.02[1][2]
SW780Bladder Cancer0.018[1][2]

Table 2: IC50 Values of this compound Analogues in Various Cancer Cell Lines

Cell LineCancer TypeThis compound AnalogueIC50 (µM)
KBOral Epidermoid CarcinomaAnalogue 17bModerate Cytotoxicity
MCF7Breast CancerAnalogue 17bModerate Cytotoxicity
LU1Lung CancerAnalogue 17bModerate Cytotoxicity
HepG2Liver CancerAnalogue 17bModerate Cytotoxicity
KBOral Epidermoid CarcinomaAnalogue 17hModerate Cytotoxicity
MCF7Breast CancerAnalogue 17hModerate Cytotoxicity
LU1Lung CancerAnalogue 17hModerate Cytotoxicity
HepG2Liver CancerAnalogue 17hModerate Cytotoxicity

Key Mechanisms of Action

This compound's anti-cancer activity is attributed to several key mechanisms:

  • Inhibition of Prolyl-tRNA Synthetase (PRS): this compound and its analogue halofuginone directly inhibit PRS, an enzyme crucial for protein synthesis. This inhibition leads to an accumulation of uncharged tRNAPro, mimicking amino acid starvation.

  • Activation of the Amino Acid Response (AAR) Pathway: The inhibition of PRS triggers the AAR pathway, a key cellular stress response pathway. A central component of this pathway is the GCN2 kinase, which, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid synthesis and stress adaptation.

  • Inhibition of Steroidogenesis: In bladder cancer cells, this compound has been shown to downregulate key enzymes and proteins involved in steroid biosynthesis, such as low-density lipoprotein receptor-associated protein, lanosterol synthase, 7-dehydrocholesterol reductase, and flavin adenine dinucleotide dependent oxidoreductase.[1][2] This disruption of steroid metabolism contributes to its anti-proliferative and pro-apoptotic effects.

  • Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound causes a halt in the cell cycle, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Febrifugine_AAR_Pathway cluster_inhibition Molecular Inhibition cluster_aar Amino Acid Response Pathway This compound This compound PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibits tRNA_uncharged Uncharged tRNAPro Accumulation GCN2 GCN2 Kinase (Activated) tRNA_uncharged->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 (Upregulation) peIF2a->ATF4 Increases Translation StressResponse Stress Response Genes (e.g., ASNS) ATF4->StressResponse Upregulates CellSurvival Inhibition of Proliferation StressResponse->CellSurvival

This compound activates the Amino Acid Response (AAR) pathway.

Febrifugine_Steroidogenesis_Pathway cluster_enzymes Key Steroidogenesis Proteins This compound This compound LDLRAP Low-Density Lipoprotein Receptor-Associated Protein This compound->LDLRAP Downregulates LSS Lanosterol Synthase This compound->LSS Downregulates DHCR7 7-dehydrocholesterol reductase This compound->DHCR7 Downregulates FDXR Flavin Adenine Dinucleotide dependent Oxidoreductase This compound->FDXR Downregulates Steroid_Synthesis Steroid Synthesis LDLRAP->Steroid_Synthesis Inhibition of LSS->Steroid_Synthesis Inhibition of DHCR7->Steroid_Synthesis Inhibition of FDXR->Steroid_Synthesis Inhibition of Apoptosis Apoptosis Steroid_Synthesis->Apoptosis Contributes to

This compound inhibits the steroidogenesis pathway in bladder cancer cells.

Febrifugine_Experimental_Workflow cluster_assays Phenotypic Assays cluster_mechanism Mechanistic Studies Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT, Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (p-GCN2, ATF4, Steroidogenesis Enzymes) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

General experimental workflow for studying this compound's anti-cancer effects.

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the anti-proliferative effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (fluorescence intensity).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, which is essential for studying the molecular mechanisms of this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-GCN2, anti-ATF4, anti-LSS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound is a promising natural compound with potent anti-proliferative effects on a variety of cancer cell lines. Its mechanisms of action, involving the induction of the amino acid response pathway, inhibition of steroidogenesis, apoptosis, and cell cycle arrest, provide multiple avenues for therapeutic intervention. The data and protocols presented in these application notes offer a solid foundation for researchers to explore the anti-cancer potential of this compound and its derivatives in their own experimental systems. Further research is warranted to fully elucidate its therapeutic efficacy and to identify predictive biomarkers for sensitivity to this intriguing compound.

References

Febrifugine: A Potent Tool Compound for Interrogating Prolyl-tRNA Synthetase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Blue Evergreen Hydrangea (Dichroa febrifuga), and its halogenated derivative, halofuginone, are powerful inhibitors of prolyl-tRNA synthetase (PRS).[1][2][3] This enzyme, essential for protein synthesis, catalyzes the charging of proline to its cognate tRNA. By specifically targeting PRS, this compound and its analogs serve as invaluable chemical tools for studying the roles of proline metabolism and the cellular response to amino acid deprivation. These compounds competitively inhibit the prolyl-tRNA synthetase active site with respect to proline, leading to an accumulation of uncharged prolyl-tRNA.[1] This mimics a state of proline starvation and triggers the Amino Acid Response (AAR) pathway, a key cellular stress response pathway.[1][2][3][4][5][6] The activation of the AAR pathway by this compound highlights its potential as a molecular probe to investigate the downstream effects of nutrient sensing pathways, which are implicated in a range of physiological and pathological processes, including immune regulation, cancer, and fibrosis.[1][2][3]

These application notes provide an overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying prolyl-tRNA synthetase.

Mechanism of Action

This compound and its derivatives act as competitive inhibitors of prolyl-tRNA synthetase.[1] Their binding to the enzyme prevents the attachment of proline to its tRNA, a critical step in protein translation. This inhibition is ATP-dependent and occurs at the active site of the enzyme.[1][4] The accumulation of uncharged tRNAPro acts as a signaling molecule that activates the AAR pathway.[1] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response.[5] The cellular effects of this compound can often be reversed by the addition of exogenous proline, confirming that its primary mechanism of action is the inhibition of PRS.[1][2][3][4]

cluster_0 Cellular Environment cluster_1 Cellular Response This compound This compound / Halofuginone PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibits AAR Amino Acid Response (AAR) Pathway Activation This compound->AAR Leads to Proline Proline Proline->PRS tRNAPro tRNAPro (uncharged) tRNAPro->PRS Charged_tRNAPro Prolyl-tRNAPro (charged) PRS->Charged_tRNAPro Catalyzes Protein_Synthesis Protein Synthesis Charged_tRNAPro->Protein_Synthesis eIF2a eIF2α Phosphorylation AAR->eIF2a

Mechanism of this compound Action.

Quantitative Data

The inhibitory potency of this compound and its derivatives against prolyl-tRNA synthetase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
HalofuginonePlasmodium falciparum ProRS (PfProRS)Aminoacylation Assay11[7][8]
HalofuginonePlasmodium falciparum ProRS (PfProRS)Luciferase ATP Depletion Assay280[8]
HalofuginoneHomo sapiens ProRS (HsProRS)Luciferase ATP Depletion Assay2130[8]

Experimental Protocols

In Vitro Prolyl-tRNA Synthetase (PRS) Inhibition Assay (Aminoacylation Assay)

This protocol measures the enzymatic activity of PRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.

Materials:

  • Purified recombinant Prolyl-tRNA Synthetase (human or other species)

  • [3H]-L-proline

  • ATP

  • Yeast or E. coli tRNA

  • Reaction Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl2, 1 mM DTT

  • E. coli inorganic pyrophosphatase

  • This compound or its analogs

  • 10% Trichloroacetic acid (TCA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 10 nM of the PRS enzyme, 100 nM [3H]-L-proline, 100 µM ATP, and 400 µg/mL of tRNA in the reaction buffer.[7]

  • Add varying concentrations of the this compound compound to the reaction mixture.

  • Incubate the reaction at 25°C for 2 hours.[7]

  • Stop the reaction by precipitating the macromolecules, including the charged tRNA, with 10% TCA.[7]

  • Collect the precipitates on a 96-well filter plate.[7]

  • Wash the precipitates to remove unincorporated [3H]-L-proline.

  • Measure the radioactivity of the collected precipitates using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

A Prepare Reaction Mix (PRS, [3H]-Proline, ATP, tRNA, Buffer) B Add this compound (Varying Concentrations) A->B C Incubate (25°C, 2 hours) B->C D Precipitate with TCA C->D E Collect on Filter Plate D->E F Measure Radioactivity E->F G Calculate IC50 F->G

Aminoacylation Assay Workflow.

ATP Depletion Luminescence Assay for PRS Inhibition

This high-throughput screening-compatible assay measures the consumption of ATP during the aminoacylation reaction.

Materials:

  • Purified recombinant Prolyl-tRNA Synthetase

  • Proline

  • ATP

  • Yeast tRNA

  • Reaction Buffer (as above)

  • This compound or its analogs

  • Luciferase-based ATP detection reagent (e.g., KinaseGlo)

  • Luminometer

Procedure:

  • Set up the reaction with 75 nM PRS enzyme, 60 µM proline, 6 µM ATP, and 400 µg/mL yeast tRNA in the reaction buffer.[8]

  • Add the test compounds at desired concentrations.

  • Incubate the reaction for 2 hours at 37°C.[7][8]

  • Add the luciferase-based ATP detection reagent to the reaction wells.

  • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the PRS activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cellular Assay for AAR Pathway Activation

This protocol assesses the activation of the Amino Acid Response pathway in cells treated with this compound by measuring the phosphorylation of eIF2α.

Materials:

  • Cell line of interest (e.g., human cell line, parasite culture)

  • Cell culture medium

  • This compound or its analogs

  • Lysis buffer

  • Primary antibodies: anti-phospho-eIF2α and anti-total-eIF2α

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot equipment and reagents

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., amino acid starvation) and a negative control (vehicle).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated eIF2α and total eIF2α.

  • Incubate with the appropriate secondary antibody.

  • Detect the signal and quantify the band intensities.

  • Normalize the phosphorylated eIF2α signal to the total eIF2α signal to determine the extent of AAR pathway activation.[5]

A Cell Culture B Treat with this compound A->B C Cell Lysis & Protein Extraction B->C D Western Blotting C->D E Probe with Antibodies (p-eIF2α, total eIF2α) D->E F Detect & Quantify E->F G Analyze AAR Activation F->G

Cellular AAR Activation Assay Workflow.

Conclusion

This compound and its derivatives are specific and potent inhibitors of prolyl-tRNA synthetase, making them indispensable tools for studying the intricate roles of this enzyme and the downstream cellular pathways it regulates. The provided protocols offer a starting point for researchers to utilize these compounds in their investigations into amino acid sensing, protein synthesis, and cellular stress responses. The ability to mimic proline starvation with a small molecule provides a unique opportunity to dissect the molecular mechanisms underlying these fundamental biological processes.

References

Application Notes and Protocols for High-Throughput Screening of Febrifugine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga, has a long history in traditional medicine for treating malaria-like fevers.[1][2] Its potent antimalarial activity, often exceeding that of quinine, has made it and its synthetic analogs, such as halofuginone, attractive candidates for drug development.[1] However, the clinical utility of this compound has been hampered by side effects, including nausea and vomiting.[1][3] This has spurred the development and screening of this compound-based compound libraries to identify analogs with improved therapeutic indices.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound-based compound libraries to identify novel antimalarial leads. The primary molecular target of this compound and its derivatives is the prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis.[4][5][6] Inhibition of ProRS leads to the accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response that is detrimental to the parasite.[4][7]

Data Presentation: In Vitro Activity of this compound and Analogs

The following table summarizes the 50% inhibitory concentrations (IC50) of selected this compound analogs against Plasmodium parasites and various host cell lines, providing a comparative view of their potency and selectivity.

CompoundTarget Organism/Cell LineIC50 (ng/mL)Selectivity IndexReference
This compoundPlasmodium berghei1.0-[1]
HalofuginonePlasmodium berghei0.141>1000 (vs. NG108 cells)[2]
WR139672Plasmodium berghei0.45>1000 (vs. NG108 cells)[1]
WR222048Plasmodium berghei0.23>1000 (vs. NG108 cells)[1]
This compoundMacrophages (J744 cells)50-100-[2]
This compound Analogs (average)Macrophages (J744 cells)50-100 times less sensitive than parasites-[2]
This compound Analogs (average)Neuronal (NG108 cells)>1000 times less sensitive than parasites>1000[2][8]

Signaling Pathway of this compound and its Analogs

This compound and its derivatives exert their antiparasitic effect by inhibiting prolyl-tRNA synthetase (ProRS). This diagram illustrates the mechanism of action.

Febrifugine_Signaling_Pathway cluster_cellular_environment Cellular Environment cluster_protein_synthesis Protein Synthesis Machinery cluster_cellular_response Cellular Response Proline Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS This compound This compound / Analog This compound->ProRS Inhibits Prolyl_tRNA_Pro Prolyl-tRNAPro (charged) ProRS->Prolyl_tRNA_Pro Charges AAR Amino Acid Response (AAR) Pathway Activation ProRS->AAR Accumulation of uncharged tRNAPro leads to tRNA_Pro tRNAPro (uncharged) tRNA_Pro->ProRS Ribosome Ribosome Prolyl_tRNA_Pro->Ribosome Protein Protein Synthesis Ribosome->Protein Parasite_Death Parasite Growth Inhibition & Death AAR->Parasite_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for High-Throughput Screening

The following diagram outlines the typical workflow for a high-throughput screening campaign of a this compound-based compound library.

HTS_Workflow cluster_setup Assay Setup cluster_screening Screening Cascade cluster_validation Hit Validation & Characterization Compound_Library This compound-Based Compound Library Plate_Preparation Compound Plating (e.g., 384-well plates) Compound_Library->Plate_Preparation Primary_Screen Primary Screen: Whole-Organism Growth Assay (e.g., P. falciparum) Plate_Preparation->Primary_Screen Hit_Identification Primary Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Non-Hits Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Counter_Screen Counter-Screen: Host Cell Cytotoxicity Assay (e.g., HepG2, HEK293) Dose_Response->Counter_Screen Selectivity_Index Selectivity Index Calculation Counter_Screen->Selectivity_Index Secondary_Assay Secondary Assay: ProRS Inhibition Assay (Biochemical) Selectivity_Index->Secondary_Assay Selective Hits SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: High-throughput screening workflow.

Experimental Protocols

Primary High-Throughput Screening: Plasmodium falciparum Growth Inhibition Assay

This protocol is adapted from standard parasite growth assays and is suitable for HTS.[9]

Objective: To identify compounds that inhibit the growth of intraerythrocytic P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strain) at 2% parasitemia and 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • This compound-based compound library dissolved in DMSO.

  • 384-well black, clear-bottom microplates.

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI).

  • Lysis buffer with saponin.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Include positive controls (e.g., chloroquine, this compound) and negative controls (DMSO vehicle).

  • Parasite Addition: Add 50 µL of the P. falciparum culture to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Cell Lysis and Staining:

    • Prepare a lysis buffer containing the fluorescent dye (e.g., 1x SYBR Green I in a buffer of 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).

    • Add 50 µL of the lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour (or overnight at 4°C).

  • Data Acquisition: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for SYBR Green I).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Counter-Screen: Host Cell Cytotoxicity Assay

Objective: To assess the toxicity of hit compounds against a human cell line to determine selectivity.

Materials:

  • Human cell line (e.g., HepG2 or HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Hit compounds from the primary screen.

  • 384-well clear microplates.

  • Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based assays).

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Cell Seeding: Seed the human cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the hit compounds and add them to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration.

    • Determine the 50% cytotoxic concentration (CC50) for each compound.

    • Calculate the Selectivity Index (SI = CC50 / IC50) for each hit. Prioritize compounds with a high SI.

Secondary Assay: Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

Objective: To confirm that the mechanism of action of the hit compounds is through the inhibition of ProRS.

Materials:

  • Recombinant P. falciparum ProRS and human ProRS.

  • ATP, L-proline, and E. coli total tRNA.

  • Radioactively labeled [³H]-L-proline.

  • Scintillation fluid and a scintillation counter.

  • Filter plates (e.g., glass fiber).

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, tRNA, and recombinant ProRS.

  • Compound Addition: Add the hit compounds at various concentrations to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [³H]-L-proline.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA.

  • Washing: Transfer the mixture to a filter plate and wash away unincorporated [³H]-L-proline.

  • Detection: Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 of the compounds against both the parasite and human ProRS enzymes.

    • Confirm on-target activity and assess selectivity for the parasite enzyme.

Conclusion

The high-throughput screening of this compound-based compound libraries offers a promising avenue for the discovery of novel antimalarial drugs with improved safety profiles. By employing a robust screening cascade that includes a whole-organism primary screen, a host cell cytotoxicity counter-screen, and a target-based secondary assay, researchers can efficiently identify and validate potent and selective inhibitors of P. falciparum ProRS. The protocols and data presented here provide a framework for initiating such drug discovery efforts.

References

Application Notes and Protocols for Developing Febrifugine Derivatives with Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of febrifugine derivatives with an improved therapeutic index. This compound, a natural alkaloid isolated from the plant Dichroa febrifuga, and its synthetic analogue, halofuginone, have demonstrated potent antimalarial, anti-fibrotic, and anti-cancer activities. However, their clinical utility has been hampered by a narrow therapeutic window and significant side effects, including nausea, vomiting, and liver toxicity.[1][2] The primary goal in developing novel this compound derivatives is to dissociate the desired therapeutic effects from their inherent toxicity, thereby widening the therapeutic index.

Recent research has focused on modifying the structure of this compound to enhance its safety profile while maintaining or improving its efficacy. These efforts have led to the synthesis of numerous analogues with promising preclinical data.[1][2] This document summarizes the quantitative data for a selection of these derivatives, provides detailed protocols for their evaluation, and illustrates the key signaling pathways and experimental workflows involved in their development.

Data Presentation: Therapeutic Indices of this compound Derivatives

A critical aspect of developing safer this compound analogues is the quantitative assessment of their efficacy versus their toxicity. The therapeutic index (TI), often calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50 or EC50), is a key parameter in this evaluation. A higher TI indicates a more favorable safety profile. The following tables summarize the in vitro and in vivo data for several this compound derivatives, comparing them to the parent compound and other relevant drugs.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound Analogues

CompoundP. falciparum W2 IC50 (ng/mL)P. falciparum D6 IC50 (ng/mL)J774 Macrophage CC50 (ng/mL)NG108 Neuronal Cell CC50 (ng/mL)Selectivity Index (J774/W2)Selectivity Index (NG108/W2)
This compound0.530.3463.581119.8152.8
Halofuginone0.1450.12177.06132.251221.1912.1
WR2220480.980.82878.59498.84898.8510.3
WR1396721.481.121823.13987.651231.8667.3
WR0921032.351.9849.35120.4521.051.3

Data compiled from published studies.[3][4] The selectivity index is a ratio of cytotoxicity to antiplasmodial activity and serves as an estimate of the therapeutic index in vitro.

Table 2: In Vivo Efficacy and Toxicity of this compound Analogues in Rodent Models

CompoundED50 (mg/kg)MCD (mg/kg)MTD (mg/kg)Therapeutic Index (MTD/MCD)
This compound0.5122
Analogue 1 0.40.8>20>25
Analogue 6 0.10.21050
Analogue 7 0.10.21050
Chloroquine510606
Artemisinin102020010

ED50: 50% effective dose; MCD: Minimum curative dose; MTD: Maximum tolerated dose. Data is based on rodent models of malaria.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the development of this compound derivatives.

G cluster_0 Mechanism of Action of this compound Derivatives This compound This compound / Halofuginone EPRS Prolyl-tRNA Synthetase (PRS) This compound->EPRS Inhibits Charged_tRNA Prolyl-tRNA(Pro) EPRS->Charged_tRNA Charges Uncharged_tRNA Uncharged tRNA(Pro) EPRS->Uncharged_tRNA Inhibition leads to accumulation Proline Proline Proline->EPRS tRNAPro tRNA(Pro) tRNAPro->EPRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR Therapeutic_Effects Therapeutic Effects (Anti-malarial, Anti-fibrotic, etc.) AAR->Therapeutic_Effects

Caption: Mechanism of action of this compound derivatives.

G cluster_1 Experimental Workflow for this compound Derivative Development Synthesis Derivative Synthesis & Characterization In_Vitro_Efficacy In Vitro Efficacy Assays (e.g., Anti-malarial) Synthesis->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Synthesis->In_Vitro_Toxicity TI_Calculation Therapeutic Index Calculation & Lead Selection In_Vitro_Efficacy->TI_Calculation In_Vitro_Toxicity->TI_Calculation In_Vivo_Efficacy In Vivo Efficacy Studies (Rodent Malaria Models) TI_Calculation->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity & PK/PD Studies In_Vivo_Efficacy->In_Vivo_Toxicity Lead_Optimization Lead Optimization In_Vivo_Toxicity->Lead_Optimization Preclinical_Candidate Preclinical Candidate In_Vivo_Toxicity->Preclinical_Candidate Lead_Optimization->Synthesis Iterative Improvement G cluster_2 TGF-β Signaling Pathway in Fibrosis and Inhibition by Halofuginone TGFb TGF-β TGFbR TGF-β Receptor Complex (TβRI/TβRII) TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Halofuginone Halofuginone Halofuginone->TGFbR Inhibits Smad3 phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_Complex p-Smad2/3-Smad4 Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Fibrotic Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription Promotes Fibrosis Fibrosis Gene_Transcription->Fibrosis

References

Troubleshooting & Optimization

Technical Support Center: Managing Febrifugine-Induced Nausea and Vomiting in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing and overcoming the common side effects of nausea and vomiting associated with febrifugine and its analogs in animal models.

Disclaimer: Published research specifically detailing the mitigation of this compound-induced emesis is limited. The following protocols and data are based on well-established models using other emetic agents like cisplatin and apomorphine. These models are the industry standard for screening anti-nausea and anti-vomiting compounds and provide a robust framework for investigating this compound's side effects.

Frequently Asked Questions (FAQs)

Q1: What animal models are appropriate for studying this compound-induced nausea and vomiting?

A1: The choice of animal model is critical.

  • For Nausea (in non-vomiting species): Rats and mice are commonly used. These species do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin clay, which is a well-accepted surrogate for nausea and malaise.[1][2][3]

  • For Vomiting: Ferrets and dogs are the gold standard as their emetic reflex is similar to humans.[4][5][6] The shrew (Suncus murinus) is another option, though it can be insensitive to certain stimuli.[7]

Q2: I am not observing pica (kaolin consumption) in my rats after this compound administration. What could be the problem?

A2: Several factors could be at play:

  • Dose: The dose of this compound may be too low to induce nausea or so high that it causes sedation or motor impairment, preventing the animals from eating the kaolin. A thorough dose-response study is essential. High doses of emetics can paradoxically suppress the delayed phase of pica.[7]

  • Acclimation: Rats need to be acclimated to the presence of kaolin pellets for several days before the experiment begins.[8][9][10]

  • Palatability of Kaolin: Ensure the kaolin pellets are prepared correctly. A common preparation involves mixing kaolin with a binder like gum arabic to form a paste, which is then dried and pelletized.[1][8][9]

Q3: Which anti-emetic drug classes are most likely to be effective against this compound-induced nausea?

A3: While not tested directly against this compound, the primary classes of anti-emetics target the key pathways involved in nausea and vomiting:

  • 5-HT3 Receptor Antagonists (e.g., Ondansetron): These are highly effective against chemotherapy-induced emesis, which is primarily mediated by serotonin release in the gut.[11][12][13] If this compound causes gastrointestinal irritation, this class is a strong candidate.

  • Dopamine D2 Receptor Antagonists (e.g., Domperidone, Haloperidol): These agents act on the chemoreceptor trigger zone (CTZ) in the brainstem. They are effective against agents like apomorphine that directly stimulate this area.[14][15][16][17][18][19]

  • Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant, Maropitant): These drugs block the action of Substance P in the brainstem and are effective against a broad spectrum of emetic stimuli, including both acute and delayed phases of chemotherapy-induced vomiting.[20][21][22][23][24]

Q4: Can I use a combination of anti-emetics?

A4: Yes, combination therapy is a standard clinical practice and can be more effective. For example, combining a 5-HT3 antagonist with an NK-1 antagonist and/or a corticosteroid like dexamethasone often provides superior protection against highly emetogenic chemotherapy.[11][13][23]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in emetic response between animals. Genetic differences, stress levels, or inconsistent drug administration.Ensure a consistent, low-stress environment. Use precise administration techniques (e.g., i.p., s.c.) and verify dosing calculations. Consider using an outbred strain for more robust generalizable results or an inbred strain for higher consistency.
Tolerance development (tachyphylaxis), especially with apomorphine. Rapid downregulation or desensitization of dopamine receptors.Apomorphine is known to induce rapid tolerance in ferrets.[5] Avoid repeated administration in the same animal within a short timeframe. Allow for a sufficient washout period between experiments.
No delayed-phase pica observed with high-dose cisplatin. High toxicity may lead to general sickness and inability to consume kaolin, masking the specific nausea response.[7]If studying delayed emesis, use a lower dose of the emetic agent (e.g., 3-6 mg/kg cisplatin in rats) that is known to produce a biphasic response.[9]
Anti-emetic appears effective against vomiting but not nausea (pica). Nausea and vomiting are controlled by partially distinct neural pathways. NK-1 receptor antagonists, for example, have shown greater efficacy against vomiting than the subjective sensation of nausea.[21][22]This may be a true pharmacological effect. Consider using multiple endpoints to assess malaise, such as conditioned taste aversion in addition to pica, to get a fuller picture of the drug's efficacy.

Quantitative Data from Standard Models

The following tables summarize typical dosages and effects observed in standard preclinical models. These can be used as a starting point for designing studies with this compound.

Table 1: Emetic Agents in Rodent Pica Models (Rat)

Emetic AgentRouteDose RangeKey ObservationsCitations
Cisplatini.p.3-10 mg/kgInduces significant kaolin consumption, with a peak in the first 24-48 hours. Higher doses may not show a delayed (48-72h) response.[6][8][9][25][26][27]
Apomorphinei.p.10 mg/kgDoes not reliably induce pica in all studies.[6][28][6][28]
Cyclophosphamidei.p.25-50 mg/kgDose-dependently increases kaolin consumption.[29]

Table 2: Emetic Agents in Vomiting Models (Ferret)

Emetic AgentRouteDose RangeKey ObservationsCitations
Cisplatini.p.8 mg/kgInduces both acute (<24h) and delayed (>24h) emesis, with numerous retching and vomiting events over 72h.[6]
Apomorphines.c.0.25 - 100 µg/kgConsistently induces acute emesis within 60 minutes. Rapid tolerance is observed.[5][6][14][20]

Table 3: Efficacy of Anti-Emetics in Standard Preclinical Models

Anti-EmeticClassAnimal ModelEmetic ChallengeEffective DoseResultCitations
Ondansetron5-HT3 AntagonistRatCisplatin (10 mg/kg)2 mg/kgInhibited kaolin intake.[30]
DomperidoneD2 AntagonistFerretApomorphine (0.25 mg/kg)0.1 mg/kgAbolished emesis.[6]
AprepitantNK-1 AntagonistFerretCisplatin (8 mg/kg)1 mg/kgAntagonized acute and delayed emesis.[6]
CP-99,994NK-1 AntagonistFerretApomorphine (0.25 mg/kg)3 mg/kgComplete inhibition of retching and vomiting.[20]

Experimental Protocols

Protocol 1: Cisplatin-Induced Pica in Rats

This protocol is designed to assess nausea by measuring kaolin consumption. It can be adapted for testing the emetic potential of novel compounds like this compound.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (150-200g).

  • Housing: Single-housed in cages with wire mesh floors to allow for accurate measurement of food and kaolin spillage.

  • Acclimation Phase (7 days):

    • Provide standard chow and water ad libitum.

    • Introduce a pre-weighed amount of kaolin pellets alongside the normal food.

    • For the last 3 days of acclimation, handle the animals and perform sham administrations (e.g., saline injection) to reduce procedural stress.

  • Baseline Measurement (Day 0):

    • On the day before the experiment, weigh the provided food and kaolin.

  • Experimental Phase (Day 1-3):

    • t = 0: Administer the test compound (e.g., cisplatin 6 mg/kg, i.p.) or vehicle control (saline).[8][25]

    • For anti-emetic testing: Administer the anti-emetic candidate at a predetermined time before the cisplatin injection (e.g., 30-60 minutes prior).

    • Provide fresh, pre-weighed amounts of food and kaolin.

    • t = 24h, 48h, 72h: At the same time each day, measure the remaining food and kaolin, including any spillage. Calculate the amount consumed.

  • Data Analysis: The primary endpoint is the weight (in grams) of kaolin consumed over each 24-hour period. Compare the consumption between the vehicle, emetic-only, and anti-emetic treatment groups.

Protocol 2: Apomorphine-Induced Emesis in Ferrets

This protocol is a model for acute, centrally-mediated vomiting.

  • Animal Model: Adult male ferrets.

  • Acclimation Phase (4-5 days):

    • House the ferrets in the observation cages (e.g., clear Perspex boxes) for at least 1-2 hours daily to allow them to habituate to the environment.[4]

  • Experimental Phase:

    • On the day of the experiment, place the ferrets in the observation cages for at least 30 minutes before any injections.

    • Administer the anti-emetic candidate or vehicle control (e.g., i.p. or s.c.).

    • After the appropriate pre-treatment time (e.g., 30 minutes), administer apomorphine hydrochloride (0.25 mg/kg, s.c.).[6][14]

    • Observe the animals continuously for the next 60-120 minutes.

  • Data Collection:

    • Record the latency to the first retch/vomit.

    • Count the total number of retches (rhythmic abdominal contractions without expulsion of material) and vomits (forceful expulsion of gastric contents).

    • The total number of emetic episodes is often reported as the sum of retches and vomits.

  • Data Analysis: Compare the number of emetic episodes and the latency to emesis between the control and treatment groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Emesis

The following diagrams illustrate the key neurological pathways involved in the emetic reflex. Understanding these pathways is crucial for selecting the appropriate antagonist.

G cluster_peripheral Gastrointestinal Tract cluster_brainstem Brainstem (Vomiting Center) cluster_antagonists Therapeutic Targets EC Enterochromaffin Cells Serotonin Serotonin (5-HT) EC->Serotonin Vagal Vagal Afferents (to NTS) NTS Nucleus Tractus Solitarius (NTS) Vagal->NTS This compound This compound / Chemo (GI Irritation) This compound->EC Serotonin->Vagal 5-HT3 Receptor CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->NTS CPG Central Pattern Generator (CPG) NTS->CPG Emesis Emesis (Vomiting Reflex) CPG->Emesis Ondansetron 5-HT3 Antagonists (e.g., Ondansetron) Ondansetron->Vagal Block

Caption: Serotonin (5-HT3) pathway in chemotherapy-induced emesis.

G cluster_stimuli Emetic Stimuli cluster_brainstem Brainstem cluster_antagonists Therapeutic Targets Apomorphine Apomorphine Dopamine Dopamine Apomorphine->Dopamine CTZ Chemoreceptor Trigger Zone (CTZ) Dopamine->CTZ D2 Receptor NTS Nucleus Tractus Solitarius (NTS) CTZ->NTS Emesis Emesis NTS->Emesis Domperidone D2 Antagonists (e.g., Domperidone) Domperidone->CTZ Block

Caption: Dopamine (D2) pathway in centrally-acting emesis.

G cluster_inputs Multiple Emetic Inputs cluster_brainstem Brainstem Integration cluster_antagonists Therapeutic Target Vagal Vagal Afferents (from GI Tract) NTS Nucleus Tractus Solitarius (NTS) Vagal->NTS CTZ CTZ (Chemo/Toxins) CTZ->NTS Vestibular Vestibular System (Motion) Vestibular->NTS SubstanceP Substance P NTS->SubstanceP CPG Central Pattern Generator Emesis Emesis CPG->Emesis SubstanceP->CPG NK-1 Receptor Aprepitant NK-1 Antagonists (e.g., Aprepitant) Aprepitant->CPG Block

Caption: Substance P / NK-1 pathway as a final common pathway for emesis.

Experimental Workflow

The diagram below outlines a typical workflow for screening a novel anti-emetic compound against a substance like this compound.

G start Start: Hypothesis (Compound X reduces nausea) model Select Animal Model (e.g., Rat for Pica) start->model dose_find_emetic Dose-Finding Study: Establish Emetic Dose of this compound model->dose_find_emetic dose_find_antiemetic Dose-Finding Study: Determine MTD of Anti-Emetic Candidate model->dose_find_antiemetic efficacy_study Pivotal Efficacy Study dose_find_emetic->efficacy_study dose_find_antiemetic->efficacy_study groups Assign Groups: 1. Vehicle 2. This compound Only 3. This compound + Anti-Emetic 4. Anti-Emetic Only efficacy_study->groups administer Administer Compounds (Anti-emetic first, then this compound) groups->administer measure Measure Endpoints (e.g., Kaolin Consumption over 72h) administer->measure analyze Statistical Analysis (e.g., ANOVA) measure->analyze end Conclusion: Efficacy Determined analyze->end

Caption: General workflow for preclinical anti-emetic efficacy testing.

References

Technical Support Center: Febrifugine Hepatotoxicity Reduction Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the hepatotoxicity associated with febrifugine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant cytotoxicity in our hepatocyte cell line when treated with this compound. How can we reduce this?

A1: this compound is known for its potent therapeutic activities, but also for its significant hepatotoxicity.[1][2][3] Several strategies can be employed to mitigate this issue:

  • Structural Modification: Consider using or synthesizing analogues of this compound. Research has shown that modifications to the quinazoline and piperidine rings can dramatically reduce toxicity while maintaining or even improving therapeutic efficacy.[1][2][3] Halofuginone, a halogenated derivative, is a well-known example of a less toxic analogue.[4]

  • Dose Reduction: Evaluate if a lower concentration of this compound can still achieve the desired biological effect in your experimental model.

  • Combination Therapy: Explore co-administering this compound with hepatoprotective agents. While specific combinations for this compound are still under investigation, this is a common strategy for mitigating drug-induced liver injury (DILI).

  • Metabolite Exploration: Investigate the metabolites of this compound. Some metabolites have been shown to retain therapeutic activity with reduced side effects.[5][6]

Q2: What are the most promising this compound analogues with reduced hepatotoxicity?

A2: Several studies have focused on developing this compound analogues with a better safety profile. Halofuginone is the most extensively studied derivative and is commercially available for veterinary use.[7] It was synthesized in an effort to create a less-toxic form of this compound.[4] Other analogues with modifications on the quinazoline ring, such as fluoride substitutions, have shown potent antimalarial activity and were found to be over 100 times less toxic than the parent compound in preclinical studies.[2]

Quantitative Data Summary: this compound vs. Analogue

CompoundTarget/OrganismIC50 (Antimalarial Activity)CC50 (Cytotoxicity in Rat Hepatocytes)Selectivity Index (CC50/IC50)Reference
This compoundP. falciparum (W2)1.2 ng/mL0.1 µg/mL~83[2]
Analogue 9P. falciparum (W2)0.8 ng/mL>10 µg/mL>12500[2]
Analogue 11P. falciparum (W2)0.9 ng/mL>10 µg/mL>11111[2]

Q3: What is the underlying mechanism of this compound's hepatotoxicity?

A3: While the exact mechanism of hepatotoxicity is not fully elucidated, it is believed to be linked to the formation of reactive intermediates and metabolites.[1][3] The primary molecular target of this compound and its derivatives is glutamyl-prolyl-tRNA synthetase (EPRS), which leads to the activation of the amino acid response (AAR) pathway.[4][8] While this is key to its therapeutic effects, off-target effects or the downstream consequences of sustained AAR activation in hepatocytes could contribute to toxicity.

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatotoxicity using Primary Hepatocytes

This protocol outlines a method to evaluate the cytotoxicity of this compound and its analogues in freshly isolated rat hepatocytes.

Materials:

  • This compound and/or analogue compounds

  • Freshly isolated rat hepatocytes

  • Cell culture medium (e.g., Williams' Medium E)

  • Neutral Red solution

  • Cell lysis buffer

  • Spectrophotometer

Methodology:

  • Hepatocyte Isolation: Isolate hepatocytes from rats using a collagenase perfusion method.

  • Cell Seeding: Seed the isolated hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 4 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and analogues) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known hepatotoxin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assessment (Neutral Red Assay):

    • Remove the treatment medium and add medium containing Neutral Red.

    • Incubate for 2-3 hours to allow for dye uptake by viable cells.

    • Wash the cells to remove excess dye.

    • Add a cell lysis buffer to release the incorporated dye.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: Evaluation of Drug-Induced Liver Injury (DILI) Markers in Vivo

This protocol provides a general framework for assessing the hepatotoxic potential of this compound derivatives in a rodent model.

Materials:

  • Test compounds (this compound derivatives)

  • Laboratory animals (e.g., BALB/c mice or Sprague-Dawley rats)

  • Vehicle for drug administration

  • Blood collection supplies

  • Kits for measuring serum levels of ALT, AST, ALP, and bilirubin

  • Histopathology supplies (formalin, paraffin, staining reagents)

Methodology:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Drug Administration: Divide animals into groups: vehicle control, positive control (a known hepatotoxin), and experimental groups receiving different doses of the test compounds. Administer the compounds via the desired route (e.g., oral gavage, subcutaneous injection) for a specified duration.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method. Euthanize the animals and collect liver tissue.

  • Serum Biochemistry: Separate the serum from the blood samples and measure the levels of key liver injury markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Histopathological Analysis:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and section it.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a microscope for signs of liver damage, such as necrosis, inflammation, and steatosis.

  • Data Analysis: Compare the serum biochemistry and histopathology results between the control and treated groups to assess the extent of liver injury.

Visualizations

Febrifugine_Hepatotoxicity_Mitigation_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem This compound Exhibits Hepatotoxicity Struct_Mod Structural Modification (e.g., Halofuginone) Problem->Struct_Mod Combo_Therapy Combination Therapy (with Hepatoprotectants) Problem->Combo_Therapy Metabolite_Screen Metabolite Screening Problem->Metabolite_Screen In_Vitro In Vitro Assays (Hepatocyte Viability) Struct_Mod->In_Vitro Combo_Therapy->In_Vitro Metabolite_Screen->In_Vitro In_Vivo In Vivo Studies (DILI Markers, Histopathology) In_Vitro->In_Vivo Outcome Reduced Hepatotoxicity with Maintained Efficacy In_Vivo->Outcome

Caption: Workflow for mitigating this compound-induced hepatotoxicity.

Febrifugine_Signaling_Pathway This compound This compound / Halofuginone EPRS EPRS (Prolyl-tRNA Synthetase) This compound->EPRS Inhibits tRNA_Pro Uncharged tRNA(Pro) EPRS->tRNA_Pro Leads to accumulation of AAR Amino Acid Response (AAR) Pathway Activation tRNA_Pro->AAR Therapeutic_Effects Therapeutic Effects (Anti-malarial, Anti-fibrotic, etc.) AAR->Therapeutic_Effects Hepatotoxicity Hepatotoxicity (Potential Off-Target Effect) AAR->Hepatotoxicity

Caption: Simplified signaling pathway of this compound and its derivatives.

References

Technical Support Center: Optimizing Febrifugine Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with febrifugine and its analogs in in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in an in vivo mouse model of malaria?

A typical oral starting dose for this compound in a Plasmodium berghei-infected mouse model is around 5 mg/kg of body weight.[1] This dose has been shown to control parasitemia to levels below 20% after three days of treatment.[1] However, doses below 5 mg/kg did not noticeably inhibit parasite proliferation.[1] For subcutaneous administration, 1 mg/kg has been used, which extended survival but did not cure the mice.[1] It is crucial to note that subcutaneous administration of 5 mg/kg of this compound was found to be toxic to mice.[1]

Q2: What are the common side effects of this compound observed in animal models?

The primary side effects of this compound and its analogs in animal models are gastrointestinal.[1][2] When overdosed orally, mice have displayed watery defecation and gastrointestinal hemorrhage.[1] It's important to note that mice do not have a vomiting reflex, so emetic effects cannot be observed.[1] Subcutaneous administration, even at effective antimalarial doses, did not appear to cause gastrointestinal irritation, suggesting these side effects are related to direct contact with the gastrointestinal tract.[1][3][4] Strong liver toxicity has also been a significant concern that has hindered the clinical development of this compound.[2]

Q3: What is "recrudescence" and how does it relate to this compound treatment?

Recrudescence is the reappearance of parasites in the blood after treatment has been stopped. This has been a major challenge with this compound and its analogs.[1][3][4] While the treatment can clear parasites to undetectable levels, the infection can return, leading to the death of the animals.[1][3][4] Interestingly, some mice that have been cured in in vivo tests have been observed to clear the recrudescent parasites without further treatment, suggesting a potential interplay with the host's immune response.[1]

Q4: Are there any analogs of this compound with a better therapeutic index?

Yes, several analogs have been developed to improve efficacy and reduce toxicity. Halofuginone, a well-studied analog, is approximately 10 times more efficacious against P. berghei than this compound.[1] Oral treatment with halofuginone at 1 mg/kg was able to clear blood-stage parasites in infected mice.[1] Other analogs, such as WR222048 and WR139672, have also shown potent antimalarial activity.[1] Researchers have synthesized novel this compound analogs with the aim of achieving lower toxicity and wider therapeutic windows.[2][5]

Q5: What are the known pharmacokinetic properties of this compound?

In a study on rats, the half-life (t1/2) of this compound was 3.2 ± 1.6 hours after intravenous administration and 2.6 ± 0.5 hours after oral administration.[6] The oral bioavailability was determined to be 45.8%.[6] Understanding these pharmacokinetic parameters is crucial for designing effective dosing schedules.

Troubleshooting Guide

Problem: High toxicity and mortality in the treatment group.

  • Question: Is the dosage too high?

    • Answer: Subcutaneous administration of this compound at 5 mg/kg has been shown to be toxic in mice.[1] Review your dosage and consider reducing it. The maximum tolerated dose (MTD) should be determined for your specific animal model and experimental conditions.[2]

  • Question: Is the route of administration appropriate?

    • Answer: Oral administration can lead to direct gastrointestinal toxicity.[1] If you are observing severe gastrointestinal side effects, consider switching to subcutaneous administration, which has been shown to cause less irritation to the GI tract.[1][3][4]

  • Question: Could metabolites be causing the toxicity?

    • Answer: It is possible that reactive metabolites of this compound contribute to its toxicity.[2] The formation of an arene oxide intermediate has been suggested as a potential source of toxicity.[7]

Problem: The treatment initially clears the parasites, but they return after the treatment is stopped (recrudescence).

  • Question: Is the treatment duration long enough?

    • Answer: Recrudescence is a known issue with this compound.[1][3][4] A short treatment course may not be sufficient to completely eliminate the parasites. Consider extending the duration of treatment in your study design.

  • Question: Is the dose high enough to completely clear the parasites?

    • Answer: While a certain dose may control parasitemia, it might not be sufficient for complete parasite clearance. For example, subcutaneous treatment with 0.2 mg/kg of halofuginone inhibited parasite growth but did not cure the mice.[1] You may need to perform a dose-response study to find the minimum curative dose.

Problem: Inconsistent or poor efficacy.

  • Question: Is the compound's bioavailability an issue?

    • Answer: The oral bioavailability of this compound in rats is around 45.8%.[6] Factors such as the formulation and the fed/fasted state of the animals can affect oral absorption. Consider evaluating different formulations or routes of administration. Some more lipophilic analogs of this compound have shown improved bioavailability and in vivo efficacy.[2]

  • Question: Is the dosing frequency optimal?

    • Answer: Given the relatively short half-life of this compound (around 2.6-3.2 hours in rats), the dosing frequency will significantly impact the maintenance of therapeutic concentrations.[6] A once-daily administration might not be sufficient. Consider a twice-daily dosing regimen based on the pharmacokinetic profile.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Analogs against P. berghei in Mice

CompoundRoute of AdministrationDosage (mg/kg)OutcomeReference
This compoundOral5Partially cured, controlled parasitemia below 20%[1]
This compoundSubcutaneous1Extended survival up to 20 days, but did not cure[1]
This compoundSubcutaneous5Toxic to mice[1]
HalofuginoneOral0.2Apparent curative effect[1]
HalofuginoneOral1Cleared blood-stage parasites[1]
HalofuginoneSubcutaneous0.2Inhibited parasite growth, controlled parasitemia to 0.2%[1]
WR222048Oral2.5Decreased parasitemia to 10%[1]
WR222048Subcutaneous1.25Completely blocked erythrocyte-stage parasite proliferation[1]
WR139672Oral/Subcutaneous10Required to block parasite growth[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous AdministrationOral AdministrationReference
Half-life (t1/2)3.2 ± 1.6 h2.6 ± 0.5 h[6]
Bioavailability (F)-45.8%[6]

Experimental Protocols

Protocol 1: General In Vivo Antimalarial Efficacy Study in a Mouse Model

This protocol is a general guideline and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model:

    • Use 4-5 week old ICR mice (or another appropriate strain).[2]

    • House the mice in standard conditions with free access to food and water.[2]

  • Parasite Infection:

    • Use Plasmodium berghei (or another suitable malaria parasite strain).

    • Obtain parasite-infected erythrocytes from a donor mouse.

    • On day 0, infect experimental mice intraperitoneally (i.p.) with an appropriate number of infected erythrocytes (e.g., 1x10^6).

  • Drug Preparation and Administration:

    • Prepare this compound or its analogs in a suitable vehicle. The choice of vehicle should be optimized for solubility and minimal toxicity.

    • Divide the infected mice into experimental groups, including a vehicle control group.

    • Administer the compound once or twice daily for a defined period (e.g., 3-4 consecutive days) starting 24 hours post-infection.[1][2]

    • Administration can be oral (gavage) or subcutaneous.

  • Monitoring:

    • Monitor the mice twice daily for clinical signs of illness and toxicity (e.g., weight loss, ruffled fur, diarrhea).[2]

    • Record body weights on specified days (e.g., day 3 and 6 post-infection and then weekly).[2]

    • Prepare thin blood smears from the tail vein on specified days (e.g., day 3 and 6 post-infection and then weekly).[2]

    • Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.[2]

  • Endpoint:

    • The primary endpoint is typically the level of parasitemia.

    • Survival is also a key endpoint. Mice with negative blood smears on day 60 can be considered cured.[2]

    • At the end of the study or if mice become moribund, euthanize them according to approved protocols.

    • Necropsy can be performed to examine organs for signs of toxicity (e.g., enlarged and dark-colored liver and spleen in malaria-killed mice, gastrointestinal hemorrhage in drug-induced toxicity).[1]

Visualizations

Caption: General experimental workflow for in vivo this compound efficacy studies.

Caption: Troubleshooting decision tree for this compound in vivo studies.

Febrifugine_MoA cluster_Cell Host Cell / Parasite This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Smad3 Smad3 Phosphorylation This compound->Smad3 Inhibits Protein_Synthesis Protein Synthesis ProRS->Protein_Synthesis Th17_Differentiation Th17 Cell Differentiation ProRS->Th17_Differentiation Fibrosis Fibrosis Smad3->Fibrosis Promotes TGFb TGFβ Signaling TGFb->Smad3

Caption: Simplified signaling pathways affected by this compound and its analog halofuginone.

References

Technical Support Center: Addressing Febrifugine Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine and its analogs against Plasmodium, the causative agent of malaria.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound in Plasmodium falciparum?

A1: The primary molecular target of this compound and its synthetic analog, halofuginone, is the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[1][2][3] This enzyme is crucial for protein synthesis in the parasite.

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits PfcPRS, leading to an accumulation of uncharged prolyl-tRNAs.[2] This mimics a state of proline starvation and activates the amino acid starvation response (AAR) pathway, ultimately inhibiting parasite growth.[1][2]

Q3: What are the known mechanisms of resistance to this compound and its analogs in Plasmodium falciparum?

A3: Two primary mechanisms of resistance have been identified:

  • Target Modification: Point mutations in the gene encoding the cytoplasmic prolyl-tRNA synthetase (PfcPRS). Specifically, non-synonymous mutations at the L482 codon (resulting in L482H or L482F amino acid changes) have been shown to confer high levels of resistance to halofuginone.[1]

  • Altered Intracellular Proline Levels: Loss-of-function mutations in the P. falciparum apicomplexan amino acid transporter 2 (PfApiAT2) can lead to elevated intracellular proline levels. This "adaptive proline response" counteracts the inhibitory effect of this compound on PfcPRS.[4]

Q4: Is there cross-resistance between this compound and other antimalarials like chloroquine?

A4: Studies have shown that this compound and its analogs are effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[5][6][7][8][9] This suggests that the mechanism of action and resistance are distinct from those of chloroquine.

Troubleshooting Guides

In Vitro Drug Susceptibility Assays

Issue 1: High variability in IC50 values for this compound between experiments.

  • Possible Cause 1: Drug Solubility and Stability. this compound and its analogs may have limited solubility in aqueous solutions.

    • Troubleshooting:

      • Prepare fresh stock solutions of the drug in an appropriate solvent (e.g., DMSO) for each experiment.

      • Ensure complete dissolution of the drug in the stock solution before further dilution.

      • Minimize the number of freeze-thaw cycles for the stock solution.

      • When diluting in culture medium, vortex thoroughly to ensure proper mixing.

  • Possible Cause 2: Inconsistent Parasite Inoculum. Variation in the starting parasitemia and hematocrit can significantly affect IC50 values.

    • Troubleshooting:

      • Use tightly synchronized ring-stage parasites for all assays.

      • Accurately determine the parasitemia and hematocrit before setting up the assay and adjust to be consistent across all plates and experiments.

      • Ensure a homogenous parasite suspension when dispensing into microplates.

  • Possible Cause 3: Assay Duration and Parasite Growth Rate. The growth rate of different parasite strains can vary, and the duration of the assay can influence the results.[10]

    • Troubleshooting:

      • Maintain a consistent incubation time for all assays (e.g., 72 hours for SYBR Green I or [3H]hypoxanthine incorporation assays).[11][12]

      • For comparative studies, use parasite strains with similar growth characteristics if possible.

Issue 2: No significant inhibition of parasite growth observed even at high concentrations of this compound.

  • Possible Cause 1: Inactive Compound. The this compound or analog may have degraded.

    • Troubleshooting:

      • Use a fresh batch of the compound.

      • Verify the compound's activity against a known sensitive parasite strain.

  • Possible Cause 2: Pre-existing Resistance. The parasite strain being tested may have a pre-existing resistance mechanism.

    • Troubleshooting:

      • Test the compound against a well-characterized drug-sensitive reference strain (e.g., 3D7).

      • Sequence the pfcprs and pfapiat2 genes of the parasite strain to check for known resistance mutations.

Selection of this compound-Resistant Parasites

Issue: Failure to select for a resistant parasite line in vitro.

  • Possible Cause 1: Inappropriate Drug Pressure. The concentration of the drug used for selection may be too high, leading to the death of the entire parasite population, or too low, not providing sufficient selective pressure.

    • Troubleshooting:

      • Start the selection process with a drug concentration around the IC50 value of the parental strain.

      • Employ a gradual dose-escalation strategy, increasing the drug concentration slowly as the parasites adapt.

      • Alternatively, use intermittent pressure where the parasites are exposed to the drug for a period and then allowed to recover in a drug-free medium.[1]

  • Possible Cause 2: Low Frequency of Resistance-conferring Mutations. The spontaneous mutation rate for this compound resistance might be very low.

    • Troubleshooting:

      • Use a larger initial parasite population to increase the probability of a spontaneous mutant being present.

      • Consider using a parasite line with a higher mutation rate (mutator strain) if available.

Quantitative Data Summary

Table 1: In Vitro Antimalarial Activities of this compound and Analogs against P. falciparum Strains

CompoundStrainChloroquine SensitivityIC50 (nM)Reference
This compound3D7Sensitive1.9 ± 0.4[5]
This compoundD6Sensitive< 5 ng/mL (~16 nM)[6]
This compoundW2Resistant< 5 ng/mL (~16 nM)[6]
This compoundK1Resistant2.0 ± 0.3[5]
This compoundV1SResistant4.2 ± 0.7[5]
Halofuginone (WR237645)D6Sensitive0.141 ng/mL (~0.34 nM)[6]
Halofuginone (WR237645)W2Resistant0.141 ng/mL (~0.34 nM)[6]
Compound 1 (analog)3D7Sensitive2.8 ± 0.4[5]
Compound 6 (analog)W2ResistantVaries[13]
Compound 7 (analog)W2ResistantVaries[13]

Note: IC50 values can vary between studies due to different experimental conditions. Conversion from ng/mL to nM is approximate, based on the molecular weight of this compound (~313 g/mol ) and halofuginone (~415 g/mol ).

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay

This protocol is adapted from standard procedures for assessing antimalarial drug susceptibility.[11][12][14]

  • Preparation of Drug Plates:

    • Prepare a stock solution of this compound or its analog in 100% DMSO.

    • Perform serial two-fold dilutions of the drug in a 96-well microplate using complete culture medium. The final volume in each well should be 50 µL.

    • Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

  • Parasite Culture Preparation:

    • Use asynchronous or tightly synchronized ring-stage P. falciparum cultures.

    • Adjust the culture to a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

  • Assay Incubation:

    • Add 50 µL of the parasite culture to each well of the drug plate.

    • Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.

    • After incubation, add 100 µL of the lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

    • Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration using a non-linear regression model.

Protocol 2: Generation of this compound-Resistant P. falciparum

This protocol is based on the methodology used to generate halofuginone-resistant parasites.[1]

  • Continuous Culture and Drug Pressure:

    • Initiate a large-volume culture of the parental P. falciparum strain.

    • Introduce this compound at a concentration equal to the IC50 of the parental strain.

    • Maintain the culture, changing the medium and adding fresh drug every 48 hours.

    • Monitor the parasite growth by regular Giemsa-stained blood smears.

  • Dose Escalation:

    • Once the parasites have adapted and are growing steadily at the initial drug concentration, gradually increase the concentration of this compound.

    • Allow the parasites to adapt to each new concentration before increasing it further.

  • Clonal Isolation:

    • Once a resistant population is established (able to grow at >10x the parental IC50), isolate clonal lines by limiting dilution.

  • Phenotypic and Genotypic Characterization:

    • Confirm the resistance phenotype of the clonal lines by performing in vitro drug susceptibility assays.

    • Perform whole-genome sequencing to identify mutations associated with resistance. Focus on genes such as pfcprs and pfapiat2.

Visualizations

Febrifugine_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound / Halofuginone PfcPRS Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS) This compound->PfcPRS Inhibits Proline_tRNA Prolyl-tRNA PfcPRS->Proline_tRNA Charges tRNA with Proline Uncharged_tRNA Uncharged tRNA(Pro) PfcPRS->Uncharged_tRNA Charging Blocked Protein_Synthesis Protein Synthesis Proline_tRNA->Protein_Synthesis Enables AAR Amino Acid Starvation Response (AAR) Uncharged_tRNA->AAR Activates AAR->Protein_Synthesis Inhibits Parasite_Growth Parasite Growth Inhibition Protein_Synthesis->Parasite_Growth Leads to

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Resistance_Workflow start Start with drug-sensitive P. falciparum strain drug_pressure In vitro selection with increasing this compound concentration start->drug_pressure resistant_population Establishment of resistant parasite population drug_pressure->resistant_population cloning Clonal isolation of resistant parasites resistant_population->cloning phenotyping Phenotypic characterization (IC50 determination) cloning->phenotyping genotyping Genotypic characterization (Whole Genome Sequencing) cloning->genotyping analysis Comparative genomic analysis (Resistant vs. Parental) phenotyping->analysis genotyping->analysis identification Identification of candidate resistance mutations (e.g., in PfcPRS, PfApiAT2) analysis->identification

Caption: Experimental workflow for identifying this compound resistance mechanisms.

Troubleshooting_Logic start Inconsistent IC50 values? cause1 Check drug solubility and stability start->cause1 Yes no_inhibition No growth inhibition? start->no_inhibition No cause2 Standardize parasite inoculum cause1->cause2 cause3 Ensure consistent assay duration cause2->cause3 end Problem Resolved cause3->end cause4 Verify compound activity with a sensitive strain no_inhibition->cause4 Yes cause5 Sequence key genes (PfcPRS, PfApiAT2) for pre-existing resistance cause4->cause5 cause5->end

Caption: Troubleshooting logic for in vitro this compound susceptibility assays.

References

Minimizing off-target effects of febrifugine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of febrifugine in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity in our cellular assay at concentrations where we expect to see on-target effects of this compound. How can we mitigate this?

A1: this compound and its analogs, like halofuginone, are known to exhibit cytotoxicity, which can mask the specific on-target effects.[1][2] The primary on-target effect is the inhibition of prolyl-tRNA synthetase (PRS), leading to the activation of the Amino Acid Response (AAR) pathway.[3][4] Off-target effects, including general cytotoxicity, are a known challenge.

Troubleshooting Steps:

  • Confirm On-Target Mechanism: The effects of this compound are due to its inhibition of prolyl-tRNA synthetase, which can be reversed by supplementing the cell culture medium with excess proline.[3][4] If the observed phenotype is rescued by proline supplementation, it is likely an on-target effect.

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. Aim for the lowest concentration and shortest time that elicits the desired on-target effect with minimal cytotoxicity.

  • Use a Less Toxic Analog: Consider using a this compound analog that has been specifically designed to have lower toxicity while retaining potent on-target activity.[5][6] For example, some analogs have shown to be over 100 times less toxic than this compound.[2]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound's cytotoxic effects.[7] If possible, test your hypothesis in multiple cell lines to identify one with a better therapeutic window.

Q2: How can we be sure that the observed cellular phenotype is a direct result of prolyl-tRNA synthetase inhibition and not an off-target effect?

A2: Differentiating on-target from off-target effects is crucial for validating your experimental findings. Here are several strategies to confirm the on-target mechanism of this compound:

Validation Strategies:

  • Proline Rescue Experiment: As mentioned previously, the most direct way to confirm the on-target effect of this compound is to perform a proline rescue experiment.[3] The addition of exogenous proline should reverse the on-target cellular effects.

  • Target Engagement Assay: Directly measure the binding of this compound to its target, prolyl-tRNA synthetase (PRS), in your cells. This can be achieved using techniques like the NanoBRET™ Target Engagement Assay.

  • Monitor AAR Pathway Activation: The inhibition of PRS by this compound leads to the accumulation of uncharged tRNAPro, which activates the GCN2 kinase and subsequently the Amino Acid Response (AAR) pathway.[8][9] You can monitor the activation of this pathway by measuring the phosphorylation of eIF2α or the upregulation of downstream targets like ATF4.

  • Use of Inactive Analogs: Synthesize or obtain an inactive analog of this compound. These molecules are structurally similar to this compound but do not inhibit PRS.[3] An inactive analog should not produce the same cellular phenotype, serving as an excellent negative control.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound and its analog, halofuginone, for both on-target (inhibition of prolyl-tRNA synthetase) and off-target (cytotoxicity) effects in various cell lines. This data can help in selecting appropriate concentrations for your experiments to maximize the on-target window.

Table 1: this compound and Halofuginone On-Target vs. Off-Target Activity

CompoundTarget/AssayCell Line/SystemIC50Reference
HalofuginoneProlyl-tRNA Synthetase (PRS) InhibitionRabbit Reticulocyte Lysate~10 nM[3]
This compoundProlyl-tRNA Synthetase (PRS) InhibitionRabbit Reticulocyte Lysate~30 nM[3]
HalofuginoneCytotoxicity (Cell Growth)NCI-H460 (Lung Cancer)0.07 µM (70 nM)[10]
HalofuginoneCytotoxicity (Cell Growth)NCI-H1299 (Lung Cancer)0.07 µM (70 nM)[10]
HalofuginoneCytotoxicity (Cell Proliferation)HepG2 (Hepatocellular Carcinoma)72.7 nM[5]
This compoundAntimalarial Activity (Parasite Growth)P. falciparum (Dd2 strain)Varies with proline concentration[3]
HalofuginoneAntimalarial Activity (Parasite Growth)P. falciparum (Dd2 strain)Varies with proline concentration[3]

Table 2: Selectivity of this compound Analogs in Different Cell Types

CompoundCell LineIC50 (ng/mL)Selectivity Index vs. P. falciparumReference
This compoundJ774 (Macrophage)>1000>3.4[7]
HalofuginoneJ774 (Macrophage)14.8105[7]
Analog WR139672J774 (Macrophage)290>1[7]
This compoundNG108 (Neuronal)>1000>3.4[7]
HalofuginoneNG108 (Neuronal)>1000>7092[7]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of this compound.[11][12]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Proline Rescue Experiment

This protocol is designed to determine if the observed effects of this compound are due to its on-target inhibition of prolyl-tRNA synthetase.[3]

  • Materials:

    • Cells of interest

    • Appropriate size cell culture plates/dishes

    • Complete cell culture medium

    • Proline-free cell culture medium (optional, for more stringent experiments)

    • This compound stock solution

    • L-Proline stock solution (e.g., 100 mM in water, sterile filtered)

    • Method for assessing the cellular phenotype of interest (e.g., Western blot for AAR pathway markers, cell proliferation assay).

  • Procedure:

    • Plate cells and allow them to adhere.

    • Prepare the following treatment conditions in your cell culture medium:

      • Vehicle control

      • This compound at a concentration known to cause the phenotype of interest.

      • This compound (same concentration as above) + excess L-Proline (e.g., 2 mM final concentration).

      • L-Proline alone (as a control).

    • Treat the cells with the prepared media and incubate for the desired duration.

    • At the end of the incubation period, assess the cellular phenotype using your chosen method.

    • Interpretation: If the phenotype induced by this compound is reversed or significantly attenuated in the presence of excess proline, it is indicative of an on-target effect.

Visualizations

Febrifugine_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Proline_ext Proline Proline_int Proline Proline_ext->Proline_int Transport EPRS Prolyl-tRNA Synthetase (EPRS) Proline_int->EPRS tRNA_Pro tRNAPro tRNA_Pro->EPRS GCN2_inactive GCN2 (inactive) tRNA_Pro->GCN2_inactive Accumulation of uncharged tRNA Prolyl_tRNA_Pro Prolyl-tRNAPro EPRS->Prolyl_tRNA_Pro Charges This compound This compound This compound->EPRS Inhibits GCN2_active GCN2 (active) GCN2_inactive->GCN2_active Activates eIF2a eIF2α GCN2_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Global_translation Global Protein Synthesis Inhibition eIF2a_P->Global_translation AAR_genes AAR Target Gene Expression ATF4->AAR_genes

Caption: this compound's mechanism of action via the Amino Acid Response pathway.

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

References

Validation & Comparative

Comparing the efficacy of febrifugine and halofuginone in malaria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Febrifugine and Halofuginone for Malaria Therapy

This compound, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga (Chang Shan), has been used in traditional Chinese medicine for centuries to treat malaria-induced fevers.[1][2] Its potent antimalarial activity prompted the synthesis of derivatives to mitigate its significant side effects. Among these, halofuginone, a halogenated analog, has emerged as a compound of great interest, demonstrating enhanced efficacy and a somewhat improved safety profile.[3][4] This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for this compound and halofuginone in the context of malaria treatment, aimed at researchers and drug development professionals.

Mechanism of Action: Targeting Protein Synthesis

Both this compound and its derivative, halofuginone, exert their antimalarial effects by targeting a crucial enzyme in the parasite's protein synthesis machinery: prolyl-tRNA synthetase (ProRS).[3][5][6] This enzyme is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein translation.

The key steps in the mechanism of action are:

  • Inhibition of Prolyl-tRNA Synthetase: this compound and halofuginone are potent inhibitors of the Plasmodium falciparum cytoplasmic ProRS (PfcPRS).[6][7][8]

  • Competitive Binding: Halofuginone acts as a competitive inhibitor with proline at the enzyme's active site.[3] Its binding is also ATP-dependent.[3][9]

  • Accumulation of Uncharged tRNA: This inhibition leads to an accumulation of uncharged prolyl-tRNA (tRNAPro) within the parasite.[3]

  • Activation of the Amino Acid Response (AAR) Pathway: The buildup of uncharged tRNA mimics a state of proline starvation, which in turn activates the amino acid response (AAR) pathway, a cellular stress response that ultimately halts parasite growth.[3][6]

This shared mechanism underscores the importance of the ProRS enzyme as a validated target for antimalarial drug development.

cluster_0 Mechanism of Action This compound This compound / Halofuginone ProRS Plasmodium Prolyl-tRNA Synthetase (PfcPRS) This compound->ProRS Inhibition Pro_tRNA Prolyl-tRNAPro ProRS->Pro_tRNA Catalysis AAR Amino Acid Response (AAR) Pathway Activation ProRS->AAR Accumulation of uncharged tRNAPro Proline Proline + tRNA + ATP Proline->ProRS Substrates Protein_Synthesis Protein Synthesis Pro_tRNA->Protein_Synthesis Parasite_Growth_Arrest Parasite Growth Arrest AAR->Parasite_Growth_Arrest

Mechanism of ProRS Inhibition.

Comparative Efficacy

Halofuginone consistently demonstrates superior antimalarial activity compared to its parent compound, this compound, in both in vitro and in vivo studies.

In Vitro Activity

The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting biological processes. Across multiple studies, halofuginone exhibits significantly lower IC₅₀ values against various strains of P. falciparum, including those resistant to other antimalarials like chloroquine.[5][10][11]

CompoundP. falciparum StrainIC₅₀ (nM)IC₅₀ (ng/mL)Reference(s)
Halofuginone Dd2 (CQ-resistant)0.5-[6]
Halofuginone PfProRS Enzyme Assay11-[7][8]
Halofuginone D6 (CQ-sensitive)-0.141[2][12]
Halofuginone W2 (CQ-resistant)-0.155[2]
This compound D6 (CQ-sensitive)-0.992[2]
This compound W2 (CQ-resistant)-1.100[2]

Note: IC₅₀ values can vary based on the specific parasite strain and assay conditions.

Beyond the blood stages, halofuginone has also shown potent activity against the liver stages of the parasite, with an IC₅₀ of 17 nM against P. berghei sporozoites in infected liver cells.[13] This dual-stage activity is a highly desirable characteristic for next-generation antimalarials.[6][14]

In Vivo Efficacy

Animal models, typically using Plasmodium berghei-infected mice, have corroborated the in vitro findings. Halofuginone was found to be approximately 10 times more effective than this compound in these models.[15] Oral administration of halofuginone at doses of 0.2 and 1 mg/kg resulted in curative effects in infected mice.[15] However, a significant challenge observed with this compound and its analogs is the recrudescence of parasites following the cessation of treatment, which often leads to mortality in the animal models.[1][2]

CompoundAnimal ModelDosage & RouteOutcomeReference
Halofuginone P. berghei-infected mice0.2 - 1 mg/kg (Oral)Curative effect, cleared blood-stage parasites[1][15]
This compound P. berghei-infected mice2 mg/kg (Oral)Reduced parasitemia, but recrudescence occurred[15]
Halofuginol P. berghei-infected mice25 mg/kg (Oral, single dose)>99% reduction in liver parasites, 60% cure rate[6]

A newer analog, halofuginol, has demonstrated excellent in vivo efficacy against both liver and blood stages and is notably better tolerated than both this compound and halofuginone, marking it as a promising lead for further development.[6][14]

Toxicity and Therapeutic Index

The primary obstacle to the clinical use of this compound has been its toxicity, particularly severe gastrointestinal side effects and liver toxicity.[16][17][18][19] Halofuginone was developed as a less toxic alternative, and while it shows a better safety profile, intolerable side effects in humans have still impeded its development as an antimalarial for human use.[4][7][8]

The therapeutic index, a ratio that compares the toxic dose to the effective therapeutic dose, is a critical consideration. Studies on mammalian cell lines have shown that this compound analogs are significantly less toxic to host cells than to the parasite, with selectivity indices often greater than 100.[1][12]

CompoundCell LineIC₅₀ (ng/mL)Selectivity Index*Reference
Halofuginone J774 (Macrophage)185~1193[2]
Halofuginone NG108 (Neuronal)333~2148[2]
This compound J774 (Macrophage)123~112[2]
This compound NG108 (Neuronal)321~292[2]

*Selectivity Index calculated as (IC₅₀ in mammalian cells) / (IC₅₀ against P. falciparum W2 strain).

Interestingly, subcutaneous administration of these compounds in mice did not cause the gastrointestinal irritation seen with oral delivery, suggesting that alternative formulations could potentially mitigate some of the adverse effects.[1][2]

Experimental Protocols

In Vitro Drug Susceptibility Assay

The efficacy of this compound and halofuginone against P. falciparum is commonly determined using a semiautomated microdilution technique that measures the inhibition of parasite growth.

  • Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes using standard RPMI 1640 medium.

  • Drug Preparation: The compounds are dissolved in DMSO and serially diluted to achieve a range of concentrations.

  • Assay Plate Setup: In a 96-well microtiter plate, the parasite culture is exposed to the various drug concentrations.

  • Radiolabeling: After a set incubation period (e.g., 48-72 hours), [³H]hypoxanthine, a nucleic acid precursor, is added to each well.[1] Parasites that are viable will incorporate the radiolabel into their DNA.

  • Measurement: The plates are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • IC₅₀ Determination: The drug concentration that inhibits 50% of [³H]hypoxanthine incorporation compared to drug-free controls is calculated to determine the IC₅₀ value.[20]

cluster_1 In Vitro Susceptibility Workflow A Prepare serial dilutions of this compound/Halofuginone B Add P. falciparum culture to 96-well plate A->B C Incubate with drug (48-72 hours) B->C D Add [3H]hypoxanthine to each well C->D E Incubate for parasite radiolabel uptake D->E F Harvest cells and measure incorporated radioactivity E->F G Calculate IC50 values F->G

In Vitro IC₅₀ Determination Workflow.

In Vivo Efficacy Study (Mouse Model)

The "4-day suppressive test" is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

  • Infection: Laboratory mice (e.g., Swiss Webster) are inoculated with Plasmodium berghei parasites.

  • Treatment: A few hours post-infection, the mice are divided into groups and treated with the test compounds (this compound, halofuginone) or a vehicle control. Treatment is typically administered daily for four consecutive days via oral gavage or subcutaneous injection.[15]

  • Monitoring Parasitemia: On day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition.

  • Survival Monitoring: The mice are monitored for an extended period (e.g., 30 days) to assess survival rates and observe any parasite recrudescence.[1]

Conclusion

Halofuginone is demonstrably a more potent antimalarial agent than its parent compound, this compound, exhibiting superior efficacy in both in vitro and in vivo models against multiple stages of the malaria parasite's lifecycle. Both compounds share a unique mechanism of action by inhibiting the parasite's prolyl-tRNA synthetase, a pathway that remains a promising target for novel drug development.

Despite its high potency, the clinical development of halofuginone for malaria in humans has been hampered by an unfavorable toxicity profile. However, its reduced toxicity compared to this compound represents a step in the right direction. The continued exploration of this compound analogs, such as the promising candidate halofuginol, which shows high efficacy and better tolerability, is crucial.[6][14] Future research should focus on rational drug design to optimize the therapeutic index—maximizing potency against the parasite's ProRS while minimizing interaction with the human ortholog and other off-target effects—to finally unlock the therapeutic potential of this ancient remedy.

References

Head-to-Head Comparison: Febrifugine and Chloroquine in Antimalarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the ongoing battle against malaria, a disease that continues to pose a significant global health threat, the evaluation of novel and existing antimalarial compounds is paramount. This guide provides a detailed head-to-head comparison of two such compounds: febrifugine, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, and chloroquine, a synthetic 4-aminoquinoline that has been a cornerstone of malaria treatment for decades. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antimalarial activity based on available experimental data.

At a Glance: Key Differences in Antimalarial Action

FeatureThis compoundChloroquine
Primary Mechanism Inhibition of prolyl-tRNA synthetase (PfcPRS)Inhibition of hemozoin biocrystallization
Cellular Pathway Activation of the Amino Acid Response (AAR) pathwayAccumulation of toxic free heme in the parasite's food vacuole
Activity against Chloroquine-Resistant Strains Generally effectiveIneffective

Quantitative Analysis: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the antimalarial activity of this compound and chloroquine from various experimental studies. It is important to note that direct comparisons of IC50 and efficacy values across different studies should be made with caution due to variations in experimental conditions, parasite strains, and methodologies.

Table 1: In Vitro Antimalarial Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundPlasmodium falciparum StrainIC50 (ng/mL)IC50 (nM)Reference
This compound D6 (Chloroquine-sensitive)0.82 ± 0.24~2.2[1]
W2 (Chloroquine-resistant)0.58 ± 0.08~1.5[1]
Halofuginone (this compound analog) D6 (Chloroquine-sensitive)0.17 ± 0.02~0.4[1]
W2 (Chloroquine-resistant)0.14 ± 0.01~0.3[1]
Chloroquine D6 (Chloroquine-sensitive)-9-15[2]
W2 (Chloroquine-resistant)->100[2]

Note: IC50 values for this compound and its analog were converted from ng/mL to nM for broader comparison, using their respective molecular weights. Direct comparison is challenging due to different reporting units in the literature.

Table 2: In Vivo Antimalarial Efficacy in Murine Models

In vivo studies, typically using mouse models infected with Plasmodium berghei, provide crucial information on a drug's efficacy within a living organism.

CompoundAnimal ModelDosageEffect on ParasitemiaSurvivalReference
This compound P. berghei-infected mice1 mg/kg/day (oral)Significant suppressionExtended survival up to 20 days[1]
Halofuginone (this compound analog) P. berghei-infected mice1 mg/kg/day (oral)Cleared blood-stage parasitesCurative in some mice[3]
Chloroquine P. berghei-infected mice10 mg/kg/daySignificant suppression-[4]

Mechanisms of Action: A Tale of Two Targets

The fundamental difference in the antimalarial activity of this compound and chloroquine lies in their distinct molecular targets and mechanisms of action.

This compound: Targeting Protein Synthesis

This compound and its potent analog, halofuginone, exert their antimalarial effect by inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (PfcPRS).[5][6] This enzyme is crucial for charging proline amino acids to their corresponding transfer RNA (tRNA) molecules, a vital step in protein synthesis. By binding to PfcPRS, this compound prevents this process, leading to an accumulation of uncharged tRNAPro. This mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway, a cellular stress response that ultimately halts parasite proliferation.[7][8]

febrifugine_pathway This compound This compound PfcPRS Prolyl-tRNA Synthetase (PfcPRS) This compound->PfcPRS Inhibits Proline_tRNA Prolyl-tRNAPro PfcPRS->Proline_tRNA Charges tRNA with Proline Uncharged_tRNA Uncharged tRNAPro AAR_Pathway Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR_Pathway Accumulation triggers Protein_Synthesis_Inhibition Inhibition of Protein Synthesis AAR_Pathway->Protein_Synthesis_Inhibition Parasite_Death Parasite Death Protein_Synthesis_Inhibition->Parasite_Death

This compound's Mechanism of Action.
Chloroquine: Disrupting Heme Detoxification

Chloroquine's long-standing efficacy, particularly against sensitive strains, stems from its ability to interfere with the parasite's detoxification of heme.[9][10] Inside the host red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite biocrystallizes this heme into an inert substance called hemozoin within its acidic food vacuole. Chloroquine, a weak base, accumulates in this acidic compartment and caps the growing hemozoin crystals, preventing further polymerization of heme.[9][11] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.

chloroquine_pathway cluster_vacuole Parasite Food Vacuole (Acidic) cluster_parasite Parasite Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization Toxic_Heme_Buildup Toxic Heme Accumulation Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits Heme_Polymerase Heme Polymerase Parasite_Death Parasite Death Toxic_Heme_Buildup->Parasite_Death Leads to

Chloroquine's Mechanism of Action.

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from established experimental protocols for assessing antimalarial drug efficacy.

In Vitro Antimalarial Susceptibility Testing

A common workflow for determining the in vitro activity of antimalarial compounds is as follows:

in_vitro_workflow start Start culture Culture P. falciparum (e.g., D6, W2 strains) start->culture prepare_plates Prepare 96-well plates with serial drug dilutions culture->prepare_plates add_parasites Add synchronized parasite culture to plates prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate assay Assess parasite growth (e.g., SYBR Green I, [3H]-hypoxanthine incorporation) incubate->assay analyze Calculate IC50 values assay->analyze end End analyze->end

In Vitro Antimalarial Assay Workflow.

Detailed Methodology:

  • Plasmodium falciparum Culture: Chloroquine-sensitive (e.g., D6, 3D7) and chloroquine-resistant (e.g., W2, Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.[3][12] The culture medium is typically RPMI-1640 supplemented with human serum or a serum substitute like Albumax.[12]

  • Drug Dilution: The test compounds (this compound, chloroquine) are serially diluted in culture medium and added to 96-well microtiter plates.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit.

  • Incubation: The plates are incubated for 48-72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[12]

  • Growth Assessment: Parasite growth is quantified using various methods, including:

    • SYBR Green I Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is proportional to the number of viable parasites.[13]

    • [3H]-hypoxanthine Incorporation Assay: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA, which is indicative of parasite proliferation.[12]

  • IC50 Determination: The concentration of the drug that inhibits 50% of parasite growth compared to drug-free controls is calculated.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[14]

Detailed Methodology:

  • Infection: Mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.[14][15]

  • Treatment: The test compounds are administered orally or via another route to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[4]

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination after Giemsa staining.[14]

  • Efficacy Calculation: The average percentage of parasitemia suppression is calculated by comparing the parasitemia in the treated groups to that of the untreated control group.

  • Survival Monitoring: The survival of the mice in each group is monitored daily.

Conclusion

This compound and chloroquine represent two distinct classes of antimalarial compounds with fundamentally different mechanisms of action. Chloroquine's efficacy is hampered by widespread resistance, a consequence of its long history of use and the parasite's ability to evolve mechanisms to evade its action. This compound, with its unique targeting of PfcPRS, demonstrates potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. This makes this compound and its analogs promising candidates for the development of new antimalarial therapies. However, the historical concerns regarding the toxicity of this compound necessitate further research into developing derivatives with an improved therapeutic index. The experimental data and methodologies presented in this guide provide a foundation for further comparative studies and the rational design of next-generation antimalarial drugs.

References

Validating Prolyl-tRNA Synthetase Inhibition by Febrifugine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of febrifugine and its analogs as inhibitors of prolyl-tRNA synthetase (PRS), an enzyme essential for protein synthesis. By competitively binding to the proline-binding site of PRS, these compounds disrupt the charging of tRNA with proline, leading to the activation of the Amino Acid Response (AAR) pathway. This mechanism underlies their therapeutic potential in various diseases, including malaria, cancer, and fibrosis.[1][2] This guide presents supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of this compound Analogs

The inhibitory potency of this compound and its derivatives against prolyl-tRNA synthetase (PRS) is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating a more potent inhibitor. The following table summarizes the IC50 values of key this compound analogs against both human and Plasmodium falciparum PRS.

CompoundTarget EnzymeIC50 (nM)Noteworthy Characteristics
This compound Human PRS-Natural product, parent compound.
P. falciparum PRS-Antimalarial activity established.
Halofuginone (HF) Human PRS2.13 (in µM)[3][4]Widely studied synthetic analog with broad bioactivity.[1][2]
P. falciparum PRS11[3][4]Potent antimalarial activity.
Halofuginol (HFol) Human PRSPotency similar to parent compound[1]A derivative of halofuginone with potentially improved tolerability.[5]
P. falciparum PRS-Active against both liver and blood stages of malaria parasites.[5]
DWN12088 Human PRS2,025[6]Novel compound with a potential for improved safety profile due to asymmetric inhibition.[6]

Signaling Pathway and Experimental Workflow

The inhibition of prolyl-tRNA synthetase by this compound analogs triggers a specific cellular signaling cascade and requires a systematic experimental approach for validation. The following diagrams illustrate these processes.

PRS_Inhibition_Pathway Signaling Pathway of PRS Inhibition Febrifugine_Analogs This compound Analogs (e.g., Halofuginone) PRS Prolyl-tRNA Synthetase (PRS) Febrifugine_Analogs->PRS Inhibition Uncharged_tRNA Uncharged tRNAPro Febrifugine_Analogs->Uncharged_tRNA Leads to accumulation of Pro_tRNA Prolyl-tRNAPro (Charged tRNA) PRS->Pro_tRNA Proline + tRNAPro -> Protein_Synthesis Protein Synthesis Pro_tRNA->Protein_Synthesis Enables AAR_Pathway Amino Acid Response (AAR) Pathway Uncharged_tRNA->AAR_Pathway Activates Therapeutic_Effects Therapeutic Effects (Anti-malarial, Anti-cancer, Anti-fibrotic) AAR_Pathway->Therapeutic_Effects Contributes to Protein_Synthesis->Therapeutic_Effects Disruption contributes to

Caption: Inhibition of Prolyl-tRNA Synthetase by this compound Analogs and Downstream Effects.

Experimental_Workflow Experimental Workflow for Validating PRS Inhibitors cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation Analog_Synthesis Analog Synthesis/ Acquisition Aminoacylation_Assay Aminoacylation Inhibition Assay Analog_Synthesis->Aminoacylation_Assay ATP_Depletion_Assay Luciferase ATP Depletion Assay Analog_Synthesis->ATP_Depletion_Assay TSA Thermal Shift Assay (TSA) Analog_Synthesis->TSA PRS_Expression Recombinant PRS Expression & Purification PRS_Expression->Aminoacylation_Assay PRS_Expression->ATP_Depletion_Assay PRS_Expression->TSA IC50_Determination IC50 Determination Aminoacylation_Assay->IC50_Determination ATP_Depletion_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., Cancer lines, Parasites) IC50_Determination->Cell_Culture Cell_Viability Cell Viability/Proliferation Assay Cell_Culture->Cell_Viability AAR_Activation Western Blot for AAR Pathway Markers Cell_Culture->AAR_Activation Animal_Model Disease Model (e.g., Malaria in mice) Cell_Viability->Animal_Model Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies Toxicity_Assessment Toxicity Assessment Animal_Model->Toxicity_Assessment

Caption: A Stepwise Workflow for the Comprehensive Validation of PRS Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the inhibition of prolyl-tRNA synthetase.

Aminoacylation Inhibition Assay

This assay directly measures the enzymatic activity of PRS by quantifying the amount of radiolabeled proline transferred to its cognate tRNA.

Materials:

  • Recombinant prolyl-tRNA synthetase (human or P. falciparum)

  • [³H]-L-proline

  • Yeast tRNA

  • ATP solution

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound analog stock solutions (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, and yeast tRNA.

  • Add the this compound analog at various concentrations to the reaction mixture. Include a DMSO-only control.

  • Initiate the reaction by adding recombinant PRS and [³H]-L-proline.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the tRNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.

  • Wash the filters with cold TCA to remove unincorporated [³H]-L-proline.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each analog concentration relative to the DMSO control and determine the IC50 value.

Luciferase-Based ATP Depletion Assay

This assay indirectly measures PRS activity by quantifying the amount of ATP consumed during the aminoacylation reaction. The remaining ATP is used by luciferase to produce a luminescent signal.

Materials:

  • Recombinant prolyl-tRNA synthetase

  • L-proline

  • Yeast tRNA

  • ATP solution

  • Reaction buffer

  • This compound analog stock solutions

  • Luciferase/luciferin reagent (e.g., Kinase-Glo®)

  • Luminometer

Protocol:

  • Set up the aminoacylation reaction as described above (steps 1-3 of the Aminoacylation Inhibition Assay), but without the radiolabeled proline.

  • Incubate the reaction at 37°C to allow for ATP consumption.

  • Add the luciferase/luciferin reagent to the reaction wells. This reagent will stop the enzymatic reaction and initiate the luminescence reaction.

  • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. A higher luminescent signal indicates less ATP consumption and therefore greater inhibition of PRS.

  • Calculate the percentage of inhibition and determine the IC50 value.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is used to assess the binding of a ligand (inhibitor) to a protein by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).

Materials:

  • Recombinant prolyl-tRNA synthetase

  • SYPRO Orange dye

  • Reaction buffer

  • This compound analog stock solutions

  • Real-time PCR instrument with a melt curve function

Protocol:

  • Prepare a master mix containing the reaction buffer and SYPRO Orange dye.

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add the this compound analog at various concentrations to the wells. Include a DMSO-only control.

  • Add the recombinant PRS to each well.

  • Seal the plate and centrifuge briefly to mix the components.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature from a low starting point (e.g., 25°C) to a high endpoint (e.g., 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The temperature at which the fluorescence is maximal corresponds to the melting temperature (Tm).

  • Analyze the melt curves to determine the Tm for each condition. An increase in Tm in the presence of the analog indicates binding and stabilization of the PRS enzyme.

References

Febrifugine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, demonstrates significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, presenting key quantitative data, detailed experimental methodologies, and an overview of the implicated signaling pathways to support further research and drug development.

Data Summary: this compound's Potency Against Cancer Cells

This compound exhibits a range of cytotoxic effects on different cancer cell lines, with IC50 values indicating its potency in inhibiting cell viability. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) in various cancer cell types.

Cancer TypeCell LineIC50 (µM)Citation
Bladder CancerT240.02[1]
Bladder CancerSW7800.018[1]

Note: Data for a wider range of cancer cell lines for this compound is limited in the currently available literature. The table will be updated as more research becomes available.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

This compound's anti-cancer activity is attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Studies have shown that this compound treatment leads to a significant increase in the population of apoptotic cells and can cause cell cycle arrest, primarily at the G2/M phase. These effects disrupt tumor growth and survival.

While specific quantitative data on apoptosis rates and cell cycle distribution for this compound across a wide variety of cancer cell lines is not extensively documented in publicly available literature, the general mechanisms are understood to involve the suppression of DNA synthesis and the promotion of apoptosis.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A primary mechanism of action is the inhibition of prolyl-tRNA synthetase, which leads to the activation of the amino acid starvation response (AAR) pathway. Additionally, this compound has been shown to suppress steroidogenesis in certain cancer types. Its influence may also extend to other critical cancer-related pathways such as PI3K/Akt, MAPK/ERK, and TGF-β signaling.

Febrifugine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase This compound->Prolyl_tRNA_Synthetase Inhibits Steroidogenesis Steroidogenesis This compound->Steroidogenesis Suppresses PI3K PI3K This compound->PI3K Modulates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulates TGF_beta_Signaling TGF-β Signaling This compound->TGF_beta_Signaling Modulates Cell_Surface AAR_Pathway Amino Acid Response (AAR) Pathway Prolyl_tRNA_Synthetase->AAR_Pathway Activates Apoptosis Apoptosis AAR_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AAR_Pathway->Cell_Cycle_Arrest Steroidogenesis->Apoptosis Akt Akt PI3K->Akt Reduced_Proliferation Reduced Proliferation Akt->Reduced_Proliferation MAPK_ERK->Reduced_Proliferation TGF_beta_Signaling->Reduced_Proliferation

Figure 1: Simplified signaling pathway of this compound's anti-cancer effects.

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of this compound's anti-cancer properties. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment MTT Cell Viability (MTT) treatment->MTT Apoptosis Apoptosis (Annexin V/PI) treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) treatment->Cell_Cycle end End: Data Analysis & Interpretation MTT->end Apoptosis->end Cell_Cycle->end

Figure 2: General experimental workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound demonstrates promising anti-cancer properties, including potent cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines. Its multi-faceted mechanism of action, involving the inhibition of prolyl-tRNA synthetase and modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to design and interpret studies aimed at elucidating the full therapeutic potential of this compound in oncology.

References

Cross-Resistance Profile of Febrifugine: A Comparative Guide for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-resistance profile of febrifugine, a potent antimalarial compound, in comparison to other major classes of antimalarial drugs. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics to combat drug-resistant malaria.

This compound, an alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic analog halofuginone, have demonstrated a unique mechanism of action that sets them apart from currently available antimalarial agents. This distinct mode of action is the basis for the observed lack of cross-resistance with existing drugs, making this compound and its derivatives promising candidates for further development, particularly in the context of multidrug-resistant malaria.

Executive Summary

Experimental data indicates that this compound and its analogs maintain high efficacy against Plasmodium falciparum strains that are resistant to chloroquine. The molecular target of this compound has been identified as the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an enzyme essential for protein synthesis in the parasite[1][2][3][4][5]. This target is distinct from those of other major antimalarial drug classes, such as the quinolines (e.g., chloroquine, mefloquine), antifolates (e.g., pyrimethamine), and artemisinin derivatives, which primarily target heme detoxification, folate biosynthesis, and oxidative stress, respectively. This fundamental difference in the mechanism of action strongly suggests a lack of cross-resistance with these drug classes. While direct comparative studies against a wide array of resistant strains are limited, the existing evidence consistently points to this compound's unique resistance profile.

Data Presentation: In Vitro Susceptibility of P. falciparum to this compound and Analogs

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and several of its analogs against both drug-sensitive and drug-resistant strains of P. falciparum. The data consistently demonstrates that the efficacy of these compounds is not significantly compromised by pre-existing resistance to chloroquine.

Table 1: In Vitro Antimalarial Efficacy of this compound Analogs against Chloroquine-Sensitive and -Resistant P. falciparum Strains

CompoundIC50 (ng/mL) vs. W2 (Chloroquine-Resistant)IC50 (ng/mL) vs. D6 (Chloroquine-Sensitive)
This compound0.80.6
WR237645 (Halofuginone)0.1410.150
WR2220482.01.8
WR1396721.81.5
WR0921032.52.2
WR22123212.010.0
WR14008515.012.0
WR09021220.018.0
WR14611525.022.0
WR05942130.028.0
WR088442290.0250.0

Data sourced from a study on the antimalarial activities of this compound analogs[6].

Table 2: In Vitro Antimalarial Activities of Pyrrolidine-Based this compound Analogs against a Panel of P. falciparum Isolates

CompoundIC50 (nM) vs. 3D7 (Chloroquine-Sensitive)IC50 (nM) vs. TM6 (Chloroquine-Resistant)IC50 (nM) vs. K1 (Chloroquine-Resistant)IC50 (nM) vs. V1S (Chloroquine-Resistant)
This compound 1.21.51.81.6
Analog 1 1.11.31.51.4
Analog 2 1.51.82.11.9
Analog 3 0.91.11.31.2
Analog 4 2.53.03.53.2
Analog 5 2.12.63.02.8
Analog 6 0.50.60.70.6
Analog 7 0.40.50.60.5
Analog 8 0.60.70.80.7

Data adapted from a study on the synthesis and antimalarial evaluation of this compound analogue compounds[7].

Experimental Protocols

Detailed methodologies for key experiments cited in cross-resistance studies are provided below. These protocols serve as a reference for researchers aiming to replicate or build upon these findings.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based Method)

This assay is widely used to determine the IC50 of antimalarial compounds by measuring the proliferation of P. falciparum in vitro.

a. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, W2, Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 50 µg/ml gentamycin, and 0.5% Albumax I[8].

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% O2, 3% CO2, and 92% N2 at 95% relative humidity[8].

  • Cultures are synchronized at the ring stage by two sorbitol treatments[8].

b. Assay Procedure:

  • Serially dilute the test compounds in culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at 0.2% parasitemia and 1% hematocrit to each well[9].

  • Incubate the plates for 72 hours under the standard culture conditions described above[9].

  • After incubation, lyse the red blood cells by freezing the plates at -20°C or by adding a lysis buffer[10][11].

  • Add SYBR Green I dye, diluted in lysis buffer, to each well. The dye intercalates with the parasite DNA[10][12].

  • Incubate the plates in the dark at room temperature for 24 hours[10].

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[10].

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of Drug-Resistant Parasite Lines

This protocol describes a general method for generating drug-resistant parasite lines in the laboratory to study resistance mechanisms and cross-resistance profiles.

a. Initial Drug Pressure:

  • Start with a large population of recently cloned, drug-sensitive parasites (e.g., >10^9 parasites)[9].

  • Expose the parasites to a sub-lethal concentration of the desired drug, typically 5 times the IC50[9].

  • Maintain the drug pressure for approximately 6 days, monitoring parasitemia daily. The parasitemia should decrease significantly[9].

  • On day 7, remove the drug-containing medium and replace it with fresh medium and fresh red blood cells to allow the surviving parasites to recover[9].

b. Stepwise Increase in Drug Concentration:

  • Once the parasite culture has recovered and is stable, gradually increase the drug concentration in a stepwise manner.

  • Allow the parasites to adapt to each new concentration before increasing it further. This process can take several weeks to months[13].

  • Periodically test the IC50 of the parasite population to monitor the development of resistance. A significant rightward shift in the dose-response curve indicates the selection of a resistant phenotype[13].

c. Cloning and Characterization:

  • Once a stable resistant line is established, clone the parasites by limiting dilution to obtain a genetically homogenous population.

  • Characterize the cloned resistant line by determining its IC50 for the selecting drug and a panel of other antimalarial drugs to assess the cross-resistance profile.

  • Perform genomic analysis (e.g., whole-genome sequencing) to identify mutations associated with resistance[3][5].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound's mechanism of action and the study of drug resistance.

Febrifugine_Mechanism_of_Action cluster_this compound This compound / Halofuginone cluster_Parasite Plasmodium falciparum This compound This compound PfcPRS Prolyl-tRNA Synthetase (PfcPRS) This compound->PfcPRS Inhibits Protein_Synthesis Protein Synthesis PfcPRS->Protein_Synthesis Charges tRNA(Pro) tRNA_Pro Uncharged tRNA(Pro) tRNA_Pro->PfcPRS Parasite_Growth Parasite Growth & Proliferation Protein_Synthesis->Parasite_Growth

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Cross_Resistance_Logic cluster_Drugs Antimalarial Drugs cluster_Targets Molecular Targets in Parasite This compound This compound PfcPRS Prolyl-tRNA Synthetase This compound->PfcPRS Chloroquine Chloroquine Heme_Detox Heme Detoxification Chloroquine->Heme_Detox Artemisinin Artemisinin Redox_Stress Redox Stress Artemisinin->Redox_Stress Atovaquone Atovaquone Mitochondria Mitochondrial Electron Transport (Cyt b) Atovaquone->Mitochondria Conclusion Conclusion: No Cross-Resistance Expected PfcPRS->Conclusion Heme_Detox->Conclusion Redox_Stress->Conclusion Mitochondria->Conclusion Experimental_Workflow_Resistance_Selection Start Start with Drug-Sensitive Parasite Population Drug_Pressure Apply Increasing Drug Pressure (Stepwise Selection) Start->Drug_Pressure Resistant_Population Select for Resistant Population Drug_Pressure->Resistant_Population Cloning Clone Resistant Parasites Resistant_Population->Cloning Characterization Characterize Clones Cloning->Characterization IC50 Determine IC50 (Cross-Resistance Panel) Characterization->IC50 Genomics Genomic Analysis (e.g., WGS) Characterization->Genomics End Identify Resistance Mechanism IC50->End Genomics->End

References

Unraveling the In Vivo Toxicity of Febrifugine and its Synthetic Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo toxicity profiles of the antimalarial compound febrifugine and its synthetic analogues. By presenting key experimental data, detailed methodologies, and visual representations of toxicity pathways, this guide aims to inform the development of safer and more effective antimalarial therapeutics.

This compound, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial activity. However, its clinical development has been severely hampered by significant in vivo toxicity, most notably hepatotoxicity.[1][2][3] This has spurred extensive research into the synthesis of this compound analogues with the goal of reducing toxicity while retaining or even enhancing therapeutic efficacy. This guide synthesizes available data to offer a clear comparison of the toxicity profiles of this compound and several of its key synthetic derivatives.

Quantitative Toxicity Profile Comparison

The following tables summarize the available quantitative data on the in vivo toxicity and efficacy of this compound and a selection of its synthetic analogues from studies conducted in rodent models. The data highlights the significant reduction in toxicity achieved through chemical modification.

CompoundMaximum Tolerated Dose (MTD) (mg/kg)ED50 (mg/kg)Therapeutic Index (MTD/ED50)Reference
This compound102.54[4]
Analogue 1>1002.1>47.6[4]
Analogue 2>1001.8>55.6[4]
Analogue 3>1002.3>43.5[4]
Analogue 4>1002.0>50.0[4]
Analogue 5>1002.8>35.7[4]
Analogue 6801.266.7[4]
Analogue 7600.966.7[4]
Analogue 8500.862.5[4]
CompoundIn Vitro IC50 (nM) vs. Rat HepatocytesRelative Toxicity to this compoundReference
This compound1501x[5]
Analogue 51.8 x 10^4~0.008x[5]
Analogue 61.7 x 10^4~0.009x[5]
Analogue 81.5 x 10^5~0.001x[5]
Analogue 91.6 x 10^5~0.0009x[5]
Analogue 112.1 x 10^5~0.0007x[5]

Note: ED50 (Effective Dose 50) is the dose that produces a 50% reduction in parasitemia. A higher therapeutic index indicates a more favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the in vivo toxicity of this compound and its analogues.

Rodent Malaria 4-Day Suppressive Test

This standard in vivo assay is used to evaluate the efficacy of antimalarial compounds against early-stage infection.

  • Animal Model: Swiss albino mice (e.g., NMRI or BALB/c strains), typically females weighing 20-25g, are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compounds, including this compound and its analogues, are administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

  • Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The ED50 value is then determined.[6][7]

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a single oral dose of a substance and to determine its LD50 (Lethal Dose 50) or classify it by toxicity class.

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains) are used. The use of a single sex is generally sufficient.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) for 3-4 hours before dosing.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for oily solutions.

  • Stepwise Dosing: A stepwise procedure is used with a group of 3 animals per step. Dosing starts at a predefined level (e.g., 300 mg/kg). The outcome of the first group determines the dose for the next group (either higher or lower). Standard starting doses are typically 5, 50, 300, and 2000 mg/kg.[3][8]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5][9]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of this compound-induced hepatotoxicity and a typical in vivo toxicity testing workflow.

Febrifugine_Toxicity_Pathway This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation AreneOxide Reactive Arene Oxide Intermediate CYP450->AreneOxide CovalentBinding Covalent Binding to Hepatocellular Proteins AreneOxide->CovalentBinding MitochondrialDysfunction Mitochondrial Dysfunction CovalentBinding->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Production) MitochondrialDysfunction->OxidativeStress HepatocyteInjury Hepatocyte Injury & Necrosis MitochondrialDysfunction->HepatocyteInjury JNK JNK Pathway Activation OxidativeStress->JNK JNK->HepatocyteInjury

Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.

InVivo_Toxicity_Workflow Start Start: Select Compound (this compound or Analogue) DoseRange Dose-Range Finding Study (e.g., OECD 423) Start->DoseRange EfficacyStudy In Vivo Efficacy Study (4-Day Suppressive Test) Start->EfficacyStudy AcuteToxicity Acute Toxicity Assessment (LD50 or MTD) DoseRange->AcuteToxicity DataAnalysis Data Analysis: Therapeutic Index Calculation AcuteToxicity->DataAnalysis EfficacyStudy->DataAnalysis Report Final Report & Comparison DataAnalysis->Report

Caption: A generalized workflow for in vivo toxicity and efficacy testing of antimalarial compounds.

Discussion of Toxicity Profiles

The primary toxicity associated with this compound is hepatotoxicity, which is believed to be caused by its metabolic activation in the liver.[1][3] Cytochrome P450 enzymes are thought to metabolize this compound into a reactive arene oxide intermediate.[1] This electrophilic metabolite can then covalently bind to essential cellular macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.[1][6]

The development of synthetic analogues has focused on modifying the this compound structure to prevent the formation of this toxic metabolite. Strategies have included introducing electron-withdrawing groups or blocking the sites on the quinazolinone ring that are susceptible to oxidation.[5] As the data in the tables demonstrate, these approaches have been remarkably successful, with some analogues exhibiting over a 100-fold reduction in cytotoxicity compared to the parent compound while maintaining or even improving antimalarial activity.[5][10]

For instance, analogues with modifications on the quinazoline ring, such as the addition of nitrogen atoms or electron-withdrawing groups, have shown significantly lower toxicity.[5] In animal studies, while high doses of this compound can lead to observable side effects like diarrhea and gastrointestinal hemorrhage, many of its synthetic analogues are well-tolerated at therapeutically effective doses.[3][11]

Conclusion

The journey from the potent but toxic natural product this compound to its safer synthetic analogues represents a significant advancement in the quest for new antimalarial drugs. The data clearly indicates that targeted chemical modifications can successfully dissociate the therapeutic efficacy of this compound from its inherent toxicity. This comparative guide underscores the importance of a thorough understanding of a compound's metabolic fate and toxicity pathways in the design of safer and more effective medicines. The continued exploration of this compound's structure-activity and structure-toxicity relationships holds great promise for the development of a new class of antimalarial agents that can overcome the challenges of drug resistance and toxicity.

References

Safety Operating Guide

Proper Disposal Procedures for Febrifugine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Febrifugine, a quinazolinone alkaloid, requires careful handling and disposal due to its toxicity and environmental hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste responsibly. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) and follow standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation and inhalation[1].

Handling:

  • Avoid contact with skin and eyes[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2].

  • Wash hands and skin thoroughly after handling[1][2].

  • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[1].

Step-by-Step Disposal Protocol

The primary and mandated method for this compound disposal is through an approved chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled waste container for all this compound-contaminated materials. This includes:

    • Expired or unused this compound powder.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

    • Empty this compound containers. Before disposal, scratch out all identifying information on the prescription label to protect personal health information[3].

    • Solutions containing this compound.

Step 2: Waste Packaging and Labeling

  • Collect solid waste in a sealable, leak-proof container.

  • Collect liquid waste in a separate, compatible, and sealable container.

  • Label the waste container clearly with:

    • The name "this compound Waste."

    • The appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").

    • The date of accumulation.

  • Ensure the container is kept tightly sealed when not in use[1].

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

  • This storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.

  • Disposal must be conducted in accordance with all prevailing local, state, federal, and international regulations[1][2]. The final step of disposal for chemical waste of this nature typically involves high-temperature incineration[4].

Hazard and Toxicity Data

The following table summarizes key quantitative data related to the hazards of this compound.

ParameterValueSpeciesReference
GHS Classification Acute Toxicity, Oral (Category 4); Acute/Chronic Aquatic Toxicity (Category 1)N/A[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effectsN/A[1]
LD50 (Oral) 2,500 µg/kg (2.5 mg/kg)Mouse[2]
LDLO (Subcutaneous) 10 mg/kgMouse[2]

GHS: Globally Harmonized System; LD50: Lethal Dose, 50%; LDLO: Lowest Published Lethal Dose.

Experimental Protocols for Decontamination

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound waste in a standard laboratory setting. Due to its hazardous nature, attempting to neutralize this compound without a validated and approved protocol from your institution's safety office is strongly discouraged. The recommended and required procedure is to dispose of the chemical waste through a licensed contractor[1][5].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

FebrifugineDisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A This compound Waste Generation (e.g., unused chemical, contaminated items) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Immediately C Segregate Waste (Solid vs. Liquid) B->C D Package in Sealed, Labeled Waste Container C->D E Store in Designated Secondary Containment Area D->E F Contact EHS or Licensed Waste Contractor E->F Schedule Pickup G Waste Pickup by Authorized Personnel F->G H Transport to Approved Waste Disposal Plant G->H I Final Disposal (e.g., High-Temp Incineration) H->I

References

Essential Safety and Logistical Information for Handling Febrifugine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Febrifugine is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound, a quinazolinone alkaloid, is recognized for its antimalarial properties but is also associated with significant toxicity, including potential liver toxicity.[1][2] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Adherence to strict safety protocols is therefore critical.

Toxicity Data

The following table summarizes the key toxicity data for this compound.

MetricValueSpeciesRoute
LD502,500 µg/kg (2.5 mg/kg)MouseOral
LDLO10 mg/kgMouseSubcutaneous

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. LDLO: Lowest Published Lethal Dose. (Data sourced from Cayman Chemical Safety Data Sheet)[4]

Occupational Exposure Limits (OELs) have not been established for this compound.[3] Therefore, a conservative approach to minimize exposure is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.

PPE CategorySpecification
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood or other containment system.[3] Accessible safety shower and eye wash station are mandatory.[3]
Eye Protection Chemical safety goggles with side-shields are required.[3]
Hand Protection Wear protective gloves.[3] Due to a lack of specific material testing data, it is recommended to use chemically resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.[4] Always inspect gloves for tears or punctures before use.
Body Protection A lab coat or impervious clothing is necessary.[3] For procedures with a higher risk of splashes or aerosol generation, coveralls ("bunny suits") that offer head-to-toe protection should be considered.[5] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[5]
Respiratory Protection A suitable respirator should be worn, especially when handling the compound in powder form to avoid dust formation and inhalation.[3] Surgical masks do not provide adequate protection.[5]
PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination. The following diagram illustrates the recommended sequence.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Exit Area) Don1 1. Gown / Coverall Don2 2. Mask / Respirator Don3 3. Goggles / Face Shield Don4 4. Gloves (over cuffs) EnterLab Enter Work Area Don4->EnterLab Doff1 1. Gloves Doff2 2. Gown / Coverall Doff3 3. Goggles / Face Shield Doff4 4. Mask / Respirator HandHygiene2 Perform Hand Hygiene Doff4->HandHygiene2 Start Prepare to Handle this compound HandHygiene1 Perform Hand Hygiene Start->HandHygiene1 ExitLab Exit Work Area EnterLab->ExitLab Work Complete ExitLab->Doff1 Doffing Sequence HandHygiene1->Don1 Donning Sequence End Finished HandHygiene2->End

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Operational Plans

Handling Protocol
  • Preparation : Before handling, ensure all required PPE is available and in good condition. Confirm that a safety shower and eyewash station are accessible and operational.[3]

  • Containment : Handle this compound, especially in its solid form, within a certified chemical fume hood or a glove box to prevent the generation and spread of dust and aerosols.[3]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory, even after wearing gloves.[4]

  • Avoidance of Contact : Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation and ingestion.[3]

Accidental Release and Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • PPE : Don the full required PPE before attempting to clean the spill.[3]

  • Containment & Cleanup :

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[3]

    • For solid spills, carefully scoop or sweep up the material, avoiding dust generation. A HEPA-filtered vacuum may be used if available and appropriate.

  • Decontamination : Decontaminate the spill area and cleaning equipment by scrubbing with alcohol or another suitable solvent.[3]

  • Disposal : Collect all contaminated materials, including absorbents and used PPE, in a sealed, properly labeled container for hazardous waste disposal.[3]

First Aid Measures
  • If Swallowed : Call a poison control center or doctor immediately.[4][6] Rinse the mouth with water.[3][4]

  • Eye Contact : Flush eyes immediately with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[3][6] Seek medical attention.

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, given this compound's high toxicity to aquatic life.[3]

  • Waste Classification : this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Collection : Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4][6] Collect waste in sealed, clearly labeled, and appropriate containers.

  • Regulatory Compliance : All disposal must be carried out in accordance with local, regional, national, and international regulations for hazardous waste.[3][4] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

The following diagram outlines the key decision points and steps for the proper disposal of this compound waste.

Disposal_Plan Start This compound Waste Generated Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from General Waste Classify->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Store Store in a Designated Hazardous Waste Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Dispose Dispose via Certified Hazardous Waste Vendor ContactEHS->Dispose

Caption: Procedural flow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febrifugine
Reactant of Route 2
Febrifugine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.